molecular formula C11H12N2O2S B1269478 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine CAS No. 51837-85-5

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B1269478
CAS No.: 51837-85-5
M. Wt: 236.29 g/mol
InChI Key: QNLNRENPKAQTMJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329206. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(12)13-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLNRENPKAQTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318353
Record name 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
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Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51837-85-5
Record name 51837-85-5
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Record name 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
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Record name 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of a specific derivative, 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine. Detailed experimental protocols for its synthesis via the Hantzsch thiazole reaction, comprehensive characterization methodologies, and a discussion of its potential biological relevance are presented. This document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[6][7] For the target compound, the synthesis proceeds by reacting 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with thiourea in an alcoholic solvent.

Experimental Protocol: Synthesis

Materials:

  • 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7-8). This deprotonates the amine and facilitates precipitation of the free base.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from ethanol to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-bromo-1-(3,4-dimethoxy phenyl)ethanone Reaction Hantzsch Thiazole Synthesis Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Solvent Ethanol, Reflux Solvent->Reaction Intermediate Crude Product (HBr Salt) Reaction->Intermediate Cyclocondensation Workup Neutralization (NaHCO3) Intermediate->Workup Product 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine Workup->Product Purification

Caption: Workflow for the Hantzsch synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the identity and purity of the compound must be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties
PropertyValueCitation
IUPAC NameThis compound[8]
Molecular FormulaC₁₁H₁₂N₂O₂S[8]
Molecular Weight236.29 g/mol [8]
Monoisotopic Mass236.06194880 Da[8]
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)N)OC[8]
InChIKeyQNLNRENPKAQTMJ-UHFFFAOYSA-N[8]
Table 2: Expected Spectroscopic Data
TechniqueExpected Characteristic Signals
FT-IR (KBr, cm⁻¹)~3400-3200: N-H stretching (amine); ~3100-3000: Aromatic C-H stretching; ~2950-2850: Aliphatic C-H stretching (methoxy); ~1630: C=N stretching (thiazole ring); ~1590, ~1520: C=C aromatic ring stretching; ~1250, ~1020: C-O stretching (methoxy ether).[4][9][10]
¹H NMR (DMSO-d₆, ppm)~7.2-7.0: Multiplet or series of doublets/doublet of doublets (3H, aromatic protons); ~6.8: Singlet (1H, thiazole C5-H); ~6.5: Broad singlet (2H, -NH₂); ~3.8: Two singlets (6H, two -OCH₃ groups).[11][12]
¹³C NMR (DMSO-d₆, ppm)~168: C2 (amine-bearing carbon); ~149-148: C3' & C4' (methoxy-bearing aromatic carbons); ~145: C4 (thiazole ring); ~127: C1' (aromatic quaternary); ~118-111: C2', C5', C6' (aromatic CH); ~105: C5 (thiazole ring); ~56: -OCH₃ carbons.[11][12]
Mass Spec. (ESI-MS)m/z: 237.0692 [M+H]⁺, 259.0512 [M+Na]⁺.
Experimental Protocols: Characterization
  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically in the range of 4000–400 cm⁻¹.[13]

    • Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data and assign the observed chemical shifts, multiplicities, and integration values to the respective protons and carbons of the structure.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts like [M+Na]⁺.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Relevance & Potential Signaling Pathways

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery, recognized for its ability to interact with a variety of biological targets.[6] Derivatives of this class have shown potent anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

A primary mechanism for the anticancer effects of many 2-aminothiazole derivatives is the inhibition of protein kinases.[2][14] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer. The 2-aminothiazole core is a key pharmacophore in several clinically approved kinase inhibitors, such as Dasatinib, which targets multiple tyrosine kinases.[14][15] By blocking the ATP-binding site of oncogenic kinases, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][14]

Conceptual Signaling Pathway Diagram

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Oncogenic Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Inhibition leads to ActiveSubstrate Activated Substrate Substrate->ActiveSubstrate Proliferation Uncontrolled Cell Proliferation & Survival ActiveSubstrate->Proliferation Molecule 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine (Hypothesized) Molecule->Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

References

The Core Mechanism of Action of 2-Aminothiazole Derivatives in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anti-cancer agents, including the FDA-approved drug Dasatinib.[1][2] This technical guide delves into the core mechanisms through which 2-aminothiazole derivatives exert their cytotoxic effects on cancer cells, providing a comprehensive overview of the latest research findings, detailed experimental protocols, and a summary of quantitative data to aid in the development of next-generation cancer therapeutics.

Introduction to 2-Aminothiazole Derivatives in Oncology

2-aminothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in oncology research due to their wide range of pharmacological activities.[3][4] These compounds have demonstrated potent efficacy against various human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1][2] Their anti-cancer properties stem from their ability to modulate a variety of cellular processes, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[5]

Core Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives is multifaceted, involving several key mechanisms that often work in concert to suppress tumor growth.

Induction of Apoptosis

A primary mechanism by which 2-aminothiazole derivatives eliminate cancer cells is through the induction of apoptosis. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Modulation of Bcl-2 Family Proteins: Many 2-aminothiazole derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, they can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.[1][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. 2-aminothiazole derivatives have been observed to induce the cleavage and activation of key caspases, including caspase-3 and caspase-9.[1][6] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. Some derivatives have also been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

G cluster_0 2-Aminothiazole Derivative cluster_1 Apoptotic Signaling Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Cell Cycle Progression cluster_1 2-Aminothiazole Derivative Action G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Derivative 2-Aminothiazole Derivative Arrest_G0G1 G0/G1 Arrest Derivative->Arrest_G0G1 Arrest_G2M G2/M Arrest Derivative->Arrest_G2M Arrest_G0G1->S Arrest_G2M->M G cluster_0 Cancer Cell Signaling cluster_1 Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., PI3K/Akt) Receptor->KinaseCascade Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation Derivative 2-Aminothiazole Derivative Derivative->Receptor Derivative->KinaseCascade G Start Synthesis & Characterization of 2-Aminothiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity, Western Blot) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->CellCycle Kinase Kinase Inhibition Assays Mechanism->Kinase Migration Cell Migration & Invasion Assays Mechanism->Migration End In Vivo Studies Apoptosis->End CellCycle->End Kinase->End Migration->End

References

The Expanding Therapeutic Landscape of Novel Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its versatile structure allows for extensive functionalization, leading to the development of novel derivatives with potent and selective therapeutic properties.[1][4] This technical guide provides an in-depth overview of recent advancements in the biological evaluation of novel thiazole compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Novel Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a range of cancer cell lines.[5][6] The mechanisms of action are diverse, often involving the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of recently developed thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5b MCF-7 (Breast)0.48 ± 0.03
A549 (Lung)0.97 ± 0.13[9]
5d HepG2 (Liver)0.3
5e HepG2 (Liver)0.4[10]
4c MCF-7 (Breast)2.57 ± 0.16[11]
HepG2 (Liver)7.26 ± 0.44[11]
3b PI3Kα0.086 ± 0.005[12]
mTOR0.221 ± 0.014[12]
Compound 6 C6 (Glioma)3.83 ± 0.76 µg/mL[13]
A549 (Lung)12.0 ± 1.73 µg/mL[13]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Key Signaling Pathways Targeted by Anticancer Thiazoles

Several critical signaling pathways are modulated by these novel thiazole compounds. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[7] Thiazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole_PI3K Thiazole Inhibitor Thiazole_PI3K->PI3K Thiazole_mTOR Thiazole Inhibitor Thiazole_mTOR->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel thiazole compounds.

Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is common in various cancers, leading to uncontrolled cell growth.[15] Novel thiazole derivatives have shown promise as EGFR inhibitors.[14][15]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->EGFR

Caption: Thiazole derivatives as inhibitors of the EGFR signaling pathway.

Experimental Protocols: Anticancer Activity

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][16]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) is also included.[16][17]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial and Antifungal Activity of Novel Thiazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[18][19]

Quantitative Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5e B. subtilis15.6[18]
S. aureus15.6[18]
5h E. coli31.25[18]
B. subtilis31.25[18]
Thiazole Derivative C. albicans0.008–7.81[20]
ER-30346 Pathogenic FungiPotent in vitro activity[21]
43a S. aureus16.1 µM[19]
E. coli16.1 µM[19]
37c Bacteria46.9 - 93.7[19]
Fungi5.8 - 7.8[19]
Mechanism of Action: Antifungal Thiazoles

Many azole antifungals, including thiazole derivatives, function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[22] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungal cell death.[22]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Death Fungal Cell Death CYP51->Death Inhibition leads to membrane disruption Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Thiazole Thiazole Antifungal Thiazole->CYP51

Caption: Mechanism of action of thiazole antifungals via inhibition of ergosterol biosynthesis.

Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[23]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The thiazole compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Novel Thiazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity in preclinical models.[24]

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of Thiazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

CompoundDoseInhibition of Edema (%)Time Point (hours)Reference
3c -up to 44-[24]
3d -up to 41-[24]
Benzothiazole Acetamides -88 - 95 (of standard)-[25]
Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[24]

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test thiazole compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Nimesulide).[24]

  • Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The thiazole nucleus remains a highly privileged scaffold in the design and development of novel therapeutic agents. The compounds highlighted in this guide demonstrate the significant potential of thiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The provided quantitative data, mechanistic insights, and detailed experimental protocols offer a valuable resource for researchers in the field. Further optimization of these lead compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is anticipated to yield next-generation therapeutics with improved efficacy and safety profiles.

References

The Structural Blueprint for Activity: A Deep Dive into 4-Phenyl-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 4-phenyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this versatile molecular framework, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular targets like tubulin and various kinases.

Tubulin Polymerization Inhibition

A notable series of N,4-diaryl-1,3-thiazol-2-amines has been investigated for their ability to inhibit tubulin polymerization, a critical process for cell division. The SAR studies reveal that substitutions on the N-phenyl ring and the 4-phenyl ring play a crucial role in determining the antiproliferative activity.

Table 1: Antiproliferative Activity of N,4-diaryl-1,3-thiazol-2-amine Analogs against Cancer Cell Lines

CompoundR1 (N-phenyl)R2 (4-phenyl)SGC-7901 IC50 (μM)MGC-803 IC50 (μM)Bcap-37 IC50 (μM)
10s 2,4-dimethoxy4-methoxy0.360.420.86
10u 2,4-dimethoxy, N-methyl4-methoxy> 40> 40> 40
10v 2,4-dimethoxy, N-acetyl4-methoxy15.2319.8526.41

Data compiled from a study on N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors.[1]

The data clearly indicates that the presence of a free amine at the thiazole C2 position is essential for potent activity. N-alkylation (10u) or N-acylation (10v) leads to a dramatic decrease in antiproliferative effects compared to the unsubstituted analog (10s).[1] The most potent compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), was found to bind to the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase.[1]

cluster_synthesis General Synthesis of N,4-diaryl-1,3-thiazol-2-amines A Substituted Acetophenone C α-Bromoacetophenone A->C Bromination B Substituted Phenylthiourea D N,4-diaryl-1,3-thiazol-2-amine B->D C->D Hantzsch Thiazole Synthesis

Caption: General synthetic scheme for N,4-diaryl-1,3-thiazol-2-amines.
Kinase Inhibition

The 4-phenyl-1,3-thiazol-2-amine scaffold has also been successfully employed in the development of potent kinase inhibitors, targeting enzymes such as Aurora kinases and p38 MAP kinase, which are often dysregulated in cancer.

For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[2] A key finding from these studies was that a substituent at the para-position of the aniline ring was crucial for potent and selective Aurora kinase inhibition.[2] One of the lead compounds from this series, CYC116, demonstrated oral bioavailability and anticancer activity.[2]

In a separate study, a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokine production.[3] Optimization of these compounds for their ADME (absorption, distribution, metabolism, and elimination) profiles led to the identification of orally active candidates that effectively blocked the in vivo production of TNF-α.[3]

cluster_pathway p38 MAP Kinase Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 TNFa TNF-α Production p38->TNFa Inhibitor 4-Phenyl-5-pyridyl-1,3-thiazole Analog Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase pathway by 4-phenyl-thiazole analogs.

Antimicrobial and Antiprotozoal Activity

The versatility of the 4-phenyl-1,3-thiazol-2-amine scaffold extends to the development of agents against microbial and protozoal infections.

A variety of derivatives have been synthesized and screened for their antibacterial and antifungal activities.[4][5] For example, a series of 2-[2′-{2″-aryl-4-oxo-1,3-thiazolidene}-acetylamino]-4-phenyl-1,3-thiazoles were synthesized and evaluated for their antimicrobial properties.[4]

Furthermore, 4-phenyl-1,3-thiazol-2-amines have been investigated as potential scaffolds for new antileishmanial agents.[6] In a study screening eight such compounds against Leishmania amazonensis, four exhibited significant anti-promastigote activity with good selectivity indexes.[6] A parabolic correlation was observed between the lipophilicity (CLogP) and the antileishmanial activity, suggesting that this physicochemical property is a key determinant for biological efficacy in this series.[6]

Table 2: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Analogs

CompoundR (4-phenyl)IC50 (μM) vs. L. amazonensisSelectivity Index (SI)
3 4-Chloro46.6326.11
4 4-Bromo53.124.80
6 4-Nitro20.785.69

Data from a study on 4-phenyl-1,3-thiazol-2-amines as antileishmanial agents.[6]

Experimental Protocols

General Synthesis of 2-Amino-4-phenyl-1,3-thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 4-phenyl-1,3-thiazol-2-amine core.

Procedure:

  • Synthesis of α-bromoacetophenone: A substituted acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the corresponding α-bromoacetophenone.

  • Cyclocondensation: The α-bromoacetophenone is then reacted with a substituted thiourea in a solvent such as ethanol. The reaction mixture is typically refluxed to facilitate the cyclocondensation, leading to the formation of the 2-amino-4-phenyl-1,3-thiazole derivative.[7][8]

cluster_workflow Experimental Workflow for SAR Studies Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Antiproliferative, Kinase Inhibition) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Lead_Opt->InVitro Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo End Candidate Drug InVivo->End

Caption: A typical workflow for structure-activity relationship studies.
In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The 4-phenyl-1,3-thiazol-2-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize biological activity against a range of targets. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to build upon this knowledge and advance the development of new drugs based on this versatile heterocyclic core. Future efforts in this area will likely focus on further refining the selectivity and pharmacokinetic properties of these promising compounds to translate their potent in vitro activities into clinical success.

References

In Vitro Anticancer Evaluation of 2-Aminothiazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the in vitro evaluation of 2-aminothiazole analogs as anticancer agents, detailing their cytotoxic activities, underlying mechanisms of action, and the experimental methodologies for their assessment.

Data Presentation: Cytotoxic Activity of 2-Aminothiazole Analogs

A substantial body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide spectrum of human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this anti-proliferative activity. The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives.

Compound/DerivativeCancer Cell LineIC50 Value
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[2][3]
A549 (Lung Cancer)Strong antiproliferative activity[2][3]
Compound 20H1299 (Lung Cancer)4.89 µM[3]
SHG-44 (Glioma)4.03 µM[3]
TH-39K562 (Leukemia)0.78 µM[3]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[3]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[3]
Amide-functionalized aminothiazole-benzazole analog 6bMCF-7 (Breast Cancer)17.2 ± 1.9 μM
A549 (Lung Cancer)19.0 ± 3.2 μM
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88)HS 578T (Breast Cancer)0.8 µM[4]
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide (31)-Potent inhibitory effect on KPNB1 and anticancer activity[4]
Compound 1 (a 2-aminothiazole derivative)SK-OV3 and HeLaNanomolar concentration range[5]

Core Mechanisms of Anticancer Activity

The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.[2]

Induction of Apoptosis

Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[2] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to the initiation of the intrinsic apoptotic pathway. Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3 and caspase-9.[6] Activated caspase-3 then cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

G cluster_0 Apoptosis Induction Pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Intrinsic pathway of apoptosis induced by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[2] Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cells from progressing through the division cycle.[3][5] For instance, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells, while others cause G2/M arrest in various cancer cell lines.[3][5] This arrest is often associated with the modulation of key cell cycle regulatory proteins.

G cluster_1 Cell Cycle Arrest G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M G2M->G0G1 Mitosis Compound 2-Aminothiazole Derivative Compound->G0G1 Arrest Compound->G2M Arrest

Caption: Cell cycle arrest at G0/G1 and G2/M phases by 2-aminothiazole analogs.

Experimental Protocols

A generalized workflow for the in vitro anticancer evaluation of 2-aminothiazole derivatives is outlined below, followed by detailed protocols for key experiments.

G cluster_2 Experimental Workflow Start Synthesis & Characterization of 2-Aminothiazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Apoptosis Apoptosis Assays (e.g., Western Blot for Caspases, Bcl-2/Bax) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism->CellCycle End Lead Compound Identification Apoptosis->End CellCycle->End

Caption: General experimental workflow for in vitro anticancer evaluation.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability and proliferation.[8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics

  • 2-aminothiazole derivatives (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a positive control (a known anticancer drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8][10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][10]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly to ensure complete solubilization.[9]

  • Absorbance Measurement: Record the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value can then be determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL, DNase free)[11]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[11]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and centrifuge at 1200 rpm for 5 minutes.[11]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[11]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cells in 1 mL of PBS. Repeat the wash step.[11]

  • RNase Treatment: Add 100 µL of RNase A solution and incubate at room temperature for 5 minutes to remove RNA.[11]

  • PI Staining: Add 400 µL of PI staining solution and incubate for 5 to 10 minutes at room temperature, protected from light.[11]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the single-cell population and analyze the DNA content based on the PI fluorescence intensity.[11]

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.[12]

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. The detection of an 89 kDa fragment of PARP is a recognized marker of apoptotic signaling.[7] The ratio of pro- to anti-apoptotic proteins can provide insights into the signaling pathways involved.[12]

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an amine group.[1] Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The presence of the dimethoxyphenyl group can influence the molecule's solubility, reactivity, and interactions with biological targets.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, relevant experimental protocols, and its biological context for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₂S[1][3][4]
Molecular Weight 236.29 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 51837-85-5[3][4]
Monoisotopic Mass 236.06194880 Da[3]
Predicted XLogP3 2.2[3][5]
Hydrogen Bond Donors 1 (from the amine group)[3]
Hydrogen Bond Acceptors 4 (2 oxygen, 2 nitrogen atoms)[3]
Rotatable Bond Count 3[3]
Polar Surface Area (PSA) 85.6 Ų[3]
Predicted Boiling Point 394.6 °C[6]
Predicted Density 1.258 g/cm³[6]
Predicted Refractive Index 1.608[6]
Predicted Flash Point 192.5 °C[6]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound. Below are representative protocols for its synthesis and the determination of a key physicochemical parameter.

Synthesis via Hantzsch Thiazole Synthesis

A common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This protocol involves the reaction of an α-haloketone with a thiourea derivative.

Workflow for Hantzsch Thiazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-haloketone (2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one) C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B Thiourea B->C D 4-(3,4-Dimethoxyphenyl)- 1,3-thiazol-2-amine C->D Cyclization G A Thiazole Derivative (e.g., this compound) D Binding to Colchicine Site A->D Binds B α/β-Tubulin Dimers C Microtubule Polymerization (Dynamic Instability) B->C Polymerizes into F Disruption of Mitotic Spindle C->F Forms E Inhibition of Polymerization D->E Leads to E->C Prevents E->F Disrupts G G2/M Phase Cell Cycle Arrest F->G Leads to H Apoptosis (Programmed Cell Death) G->H Induces

References

Spectroscopic analysis (NMR, IR, Mass Spec) of synthesized thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Synthesized Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6] The precise synthesis and characterization of these derivatives are paramount for the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure of newly synthesized thiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.[7] For thiazole derivatives, both ¹H and ¹³C NMR provide invaluable information about the substitution pattern and electronic environment of the heterocyclic ring.[8][9]

¹H NMR Spectroscopy

Proton NMR spectra reveal the chemical environment of hydrogen atoms. The chemical shifts (δ) of protons on the thiazole ring are highly dependent on their position and the nature of the substituents.

  • H-2 Proton: Typically resonates downfield due to the influence of the adjacent electronegative nitrogen and sulfur atoms.

  • H-4 Proton: Its chemical shift is influenced by substituents at positions 2 and 5.

  • H-5 Proton: Generally the most upfield of the ring protons, its position is sensitive to adjacent substituents.[10]

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the thiazole ring carbons are also characteristic:

  • C-2 Carbon: Often appears significantly downfield, influenced by both heteroatoms.

  • C-4 Carbon: Resonates at a higher field than C-2.

  • C-5 Carbon: Typically the most upfield of the ring carbons.[11]

Quantitative NMR Data for Thiazole Derivatives

The following table summarizes typical chemical shift ranges for the thiazole nucleus. Note that these values can vary significantly based on solvent and substituent effects.

Nucleus Position Typical Chemical Shift (δ, ppm)
¹HH-28.5 - 9.0
¹HH-47.8 - 8.2
¹HH-57.2 - 7.6
¹³CC-2150 - 170
¹³CC-4130 - 145
¹³CC-5105 - 125
Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring NMR spectra for a purified solid thiazole derivative.[7][12]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified thiazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Set the spectral width to 0-12 ppm, acquisition time to 2-4 seconds, and relaxation delay to 1-5 seconds to ensure full relaxation of protons.[7]

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical Parameters: Set the spectral width to 0-200 ppm, acquisition time to 1-2 seconds, and relaxation delay to 2-5 seconds.[7]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons in the molecule.[14] Assign the signals in the ¹³C NMR spectrum. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary for unambiguous assignment.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[7]

Characteristic Vibrational Frequencies

For thiazole derivatives, IR spectroscopy can confirm the presence of the thiazole ring and identify various substituents.

  • Thiazole Ring Vibrations: The skeletal vibrations of the thiazole ring typically appear in the fingerprint region (1650-700 cm⁻¹). Key bands include C=N stretching, C=C stretching, and C-S stretching.[16][17]

  • Substituent Vibrations: Other functional groups attached to the ring will have their own characteristic absorption bands (e.g., C=O stretch for ketones/amides, N-H stretch for amines).

Quantitative IR Data for Thiazole Derivatives

The following table summarizes key IR absorption bands characteristic of the thiazole core structure.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C=N Stretching1620 - 1500Medium to Strong
C=C Stretching (ring)1550 - 1450Medium to Strong
C-H Stretching (aromatic)3110 - 3050Weak to Medium
Ring Skeletal Vibrations1450 - 1000Multiple, variable
C-S Stretching800 - 700Weak to Medium

Source: Data compiled from multiple spectroscopic studies of thiazole derivatives.[16][18]

Experimental Protocols: IR Analysis

For solid samples, the KBr pellet and thin solid film methods are most common.

Protocol A: KBr Pellet Method [19]

  • Grinding: Finely grind 1-2 mg of the solid thiazole derivative using an agate mortar and pestle.

  • Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly until a homogeneous powder is obtained.[19]

  • Pellet Formation: Place the mixture into a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[19]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[7]

Protocol B: Thin Solid Film Method [20]

  • Dissolution: Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone).

  • Film Casting: Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[20]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[20]

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.[7]

Fragmentation Patterns of Thiazole Derivatives

Under electron impact (EI) ionization, thiazole derivatives undergo characteristic fragmentation. Understanding these pathways is crucial for structural confirmation.

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight.

  • Key Fragmentations: A common pathway involves the cleavage of the thiazole ring. The loss of a nitrogen molecule (N₂) is a characteristic fragmentation for some related heterocyclic systems.[21] Other fragmentations include the loss of substituents and cleavage of the C-S bonds.[22][23] The specific fragmentation pattern can serve as a fingerprint for a particular thiazole derivative.[24]

Common Mass Spectral Fragments
Fragmentation Process Description
[M]⁺Molecular ion, provides the molecular weight of the compound.
Ring CleavageFragmentation of the thiazole ring into smaller charged species.
Loss of SubstituentsCleavage of bonds between the ring and its substituents (e.g., loss of an alkyl or aryl group).
[M-HCN]⁺Loss of a hydrogen cyanide molecule from the ring.
[M-C₂H₂S]⁺Loss of a thioacetylene fragment, indicative of ring rupture.

Note: The specific fragments observed depend heavily on the compound's structure and the ionization method used.[22][25]

Experimental Protocol: Direct Infusion MS

Direct infusion is a simple method for introducing a pure, dissolved sample directly into the mass spectrometer, which is useful when chromatographic separation is not required.[26][27]

  • Sample Preparation: Prepare a dilute solution of the purified thiazole derivative (typically 1-10 µg/mL) in a volatile, mass spectrometry-compatible solvent (e.g., acetonitrile or methanol, often with 0.1% formic acid for positive ionization mode).

  • Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump.[26]

  • Direct Infusion: Connect the syringe to the mass spectrometer's ion source (e.g., electrospray ionization, ESI) via a capillary. Infuse the sample at a constant, low flow rate (e.g., 1-10 µL/min).[28]

  • Data Acquisition: Acquire the mass spectrum over the desired m/z range. For accurate mass measurements and elemental composition determination, a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap analyzer is recommended.[7]

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion peak ([M+H]⁺ or M⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualized Workflows

Diagrams created with Graphviz illustrate the logical flow of spectroscopic analysis in the characterization of thiazole derivatives.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation prep_nmr Dissolve in Deuterated Solvent acq_nmr NMR Spectrometer (¹H, ¹³C, 2D) prep_nmr->acq_nmr prep_ir Prepare KBr Pellet or Thin Film acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dissolve in Volatile Solvent acq_ms Mass Spectrometer (HRMS, MS/MS) prep_ms->acq_ms ana_nmr Analyze Chemical Shifts, Coupling, Integration acq_nmr->ana_nmr ana_ir Identify Functional Group Bands acq_ir->ana_ir ana_ms Determine Molecular Weight & Fragmentation Pattern acq_ms->ana_ms struct_elucid Structural Elucidation & Confirmation ana_nmr->struct_elucid ana_ir->struct_elucid ana_ms->struct_elucid

Caption: General workflow for spectroscopic analysis of a synthesized compound.

Integrated_Analysis_Logic Integrated Logic for Structure Confirmation start Synthesized Thiazole (Unknown Structure) ms_step 1. Mass Spec (HRMS) Provides Molecular Formula start->ms_step ir_step 2. IR Spectroscopy Identifies Key Functional Groups (e.g., C=O, NH₂) ms_step->ir_step Is formula consistent with expected product? nmr_step 3. NMR (¹H, ¹³C, 2D) Determines C-H Framework & Connectivity ir_step->nmr_step Are functional groups consistent? final_structure Confirmed Structure nmr_step->final_structure Is connectivity map consistent with all data?

Caption: Logical flow for integrating multi-spectroscopic data.

References

The Rise of 2-Aminothiazoles: A Technical Guide to Their Discovery as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Among the privileged scaffolds that have emerged, the 2-aminothiazole core has proven to be a remarkably versatile template for the design of novel kinase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of 2-aminothiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The 2-aminothiazole scaffold has been successfully employed to generate inhibitors against a range of critical kinase targets, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Src family kinases, and Bruton's tyrosine kinase (BTK). Notably, this chemical moiety is a key component of several clinically approved drugs and late-stage clinical candidates, underscoring its significance in medicinal chemistry.

This guide will delve into the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, present detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Data Presentation: Inhibitory Activities of 2-Aminothiazole Derivatives

The following tables summarize the quantitative data for exemplary 2-aminothiazole derivatives against various kinase targets, providing a comparative overview of their potency.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 2-Aminothiazole Derivatives

CompoundTargetIC50 (nM)Cell-Based ActivityReference
Compound 14 CDK21-10Induces apoptosis in A2780 ovarian carcinoma cells[1][2][3]
SNS-032 (BMS-387032)CDK2/cycE48Antiproliferative activity in A2780 cells (IC50 = 95 nM)[4]
Compound 4 CDK220---[5]
N-(5-Bromo-1,3-thiazol-2-yl)butanamideCDK2808---[5]

Table 2: Inhibition of Aurora Kinases by 2-Aminothiazole Derivatives

CompoundTargetIC50 (nM)Cellular EffectReference
Unspecified AminothiazoleAurora ANot specifiedDecreased histone H3 serine 10 phosphorylation[6][7][8]
CefiximeGSK3b2550Favorable docking scores[9]

Table 3: Inhibition of Src Family Kinases by 2-Aminothiazole Derivatives

CompoundTargetIC50 (nM)In Vivo EfficacyReference
Dasatinib (BMS-354825)Pan-SrcSubnanomolar to nanomolarCurrently in clinical trials for CML[10]
Compound 12m Pan-SrcNanomolar to subnanomolarED50 ~5 mg/kg (inhibiting IL-2 ex vivo in mice)[10][11]

Table 4: Allosteric Modulation of Casein Kinase 2 (CK2) by 2-Aminothiazole Derivatives

CompoundTargetIC50 (µM)Mechanism of ActionReference
Compound 1 CK2α27.7Non-ATP competitive[12]
Compound 7 CK2α3.4Allosteric inhibition[12][13]
Compound 27 CK2α0.6Allosteric, induces apoptosis in 786-O cells (EC50 = 5 µM)[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines key experimental protocols employed in the characterization of 2-aminothiazole kinase inhibitors.

Protocol 1: General Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CK2α)

  • Specific peptide substrate

  • [γ-³²P]ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (2-aminothiazole derivative) dissolved in DMSO

  • Positive control inhibitor

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.

  • Add the test compound or positive control to the respective wells. A no-inhibitor control (DMSO only) should be included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Protocol 2: Cellular Proliferation Assay (e.g., MTS Assay)

This protocol is used to assess the effect of 2-aminothiazole derivatives on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A2780 ovarian carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (2-aminothiazole derivative) dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vivo Efficacy Study (Murine Tumor Model)

This protocol outlines a general procedure for evaluating the antitumor activity of a 2-aminothiazole derivative in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human tumor cells for implantation

  • Test compound formulated for oral or intravenous administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule and route.

  • Measure the tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of 2-aminothiazole kinase inhibitors.

G cluster_0 Drug Discovery Workflow HTS High-Throughput Screening Hit_ID Hit Identification (2-Aminothiazole Scaffold) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency & PK) Lead_Gen->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

A typical drug discovery workflow for kinase inhibitors.

G cluster_cdk CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CDK2

Inhibition of the CDK2 pathway by 2-aminothiazole derivatives.

G cluster_aurora Aurora Kinase Signaling in Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis HistoneH3->Cytokinesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Modulation of mitotic events by Aurora kinase inhibitors.

G cluster_ck2 Allosteric Inhibition of CK2 CK2_active CK2 (Active Conformation) CK2_inactive CK2 (Inactive Conformation) CK2_active->CK2_inactive conformational change Phospho_Substrate Phosphorylated Substrate CK2_active->Phospho_Substrate ATP ATP CK2_inactive->ATP ATP->CK2_active Substrate Substrate Substrate->CK2_active Inhibitor Allosteric 2-Aminothiazole Inhibitor Inhibitor->CK2_active binds to allosteric site

Mechanism of allosteric modulation of CK2.

This technical guide serves as a comprehensive resource, consolidating key data and methodologies to facilitate further research and development in the promising field of 2-aminothiazole-based kinase inhibitors. The versatility of this scaffold, coupled with a deepening understanding of kinase biology, paves the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

Preliminary Antimicrobial Screening of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of the novel compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3] This document outlines detailed experimental protocols for in vitro antimicrobial susceptibility testing, presents a framework for data interpretation, and explores potential mechanisms of action based on existing literature for related thiazole compounds. The guide is intended to serve as a foundational resource for researchers initiating antimicrobial drug discovery programs centered on this and similar chemical scaffolds.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Thiazole-containing compounds represent a promising class of heterocycles with diverse pharmacological properties.[1][2] The this compound scaffold combines the established antimicrobial potential of the thiazole ring with the 3,4-dimethoxyphenyl moiety, a substitution pattern present in various biologically active molecules. This guide details the essential steps for a preliminary in vitro evaluation of its antimicrobial activity.

Synthesis of this compound

The synthesis of the title compound can be achieved through established synthetic routes for 2-aminothiazole derivatives. A common and efficient method is the Hantzsch thiazole synthesis. This involves the condensation reaction of an α-haloketone with a thiourea derivative.

General Synthetic Pathway:

Synthesis_Pathway reagent1 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product This compound reaction->product Hantzsch Thiazole Synthesis conditions Ethanol, Reflux conditions->product

Caption: General synthetic route for this compound.

Experimental Protocols for Antimicrobial Screening

A tiered approach is recommended for the preliminary antimicrobial screening of this compound. This typically begins with qualitative screening to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.

Microbial Strains

A panel of clinically relevant and standard reference strains of bacteria and fungi should be used. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

Qualitative Antimicrobial Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Methodology:

  • Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Include positive control disks (containing a standard antibiotic like ciprofloxacin for bacteria and fluconazole for fungi) and a negative control disk (containing only the solvent).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Add a standardized inoculum of the microbial strain to each well.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (for bacteria) or by using a spectrophotometer to measure growth inhibition.

Antimicrobial_Screening_Workflow start Start: Compound Synthesis (this compound) qual_screen Qualitative Screening (Agar Disk Diffusion) start->qual_screen quant_screen Quantitative Screening (Broth Microdilution - MIC) qual_screen->quant_screen If active data_analysis Data Analysis and Interpretation quant_screen->data_analysis end End: Report Findings data_analysis->end Antimicrobial_Mechanisms cluster_cell Bacterial Cell compound This compound cell_wall Cell Wall Synthesis (e.g., FabH, MurB) compound->cell_wall Inhibits cell_membrane Cell Membrane Integrity compound->cell_membrane Disrupts dna_synthesis DNA Replication (e.g., DNA Gyrase, Topoisomerase IV) compound->dna_synthesis Inhibits inhibition Inhibition disruption Disruption

References

The Therapeutic Arsenal of 2-Aminothiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the therapeutic potential of 2-aminothiazole scaffolds, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying molecular mechanisms.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

2-Aminothiazole derivatives have shown significant promise as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][3]

Cytotoxicity Data

The in vitro cytotoxic activity of various 2-aminothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in Table 1, highlighting the potent anti-proliferative effects of this scaffold.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
Compound 20H1299 (Lung Cancer)4.89 µM[2]
Compound 20SHG-44 (Glioma)4.03 µM[2]
TH-39K562 (Leukemia)0.78 µM
Compound 23HepG2 (Liver Cancer)0.51 mM[2]
Compound 24HepG2 (Liver Cancer)0.57 mM[2]
Compound 23PC12 (Pheochromocytoma)0.309 mM[2]
Compound 24PC12 (Pheochromocytoma)0.298 mM[2]
Compound 28A549 (Lung Cancer)8.64 µM[2]
Compound 28HeLa (Cervical Cancer)6.05 µM[2]
Compound 28HT29 (Colon Cancer)0.63 µM[2]
52aHeLa (Cervical Cancer)19.5 µM[2]
52bHeLa (Cervical Cancer)31.20 µM[2]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives.

Mechanisms of Anticancer Action

Apoptosis Induction: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. Treatment with 2-aminothiazole derivatives can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][5][6][7]

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Figure 1: Apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest: In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[3][8] This arrest prevents the cells from entering mitosis and undergoing cell division. The mechanism often involves the inhibition of key regulatory proteins of the cell cycle, such as Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1.[5][6]

cluster_1 Cell Cycle Progression and Arrest G2 G2 Phase M M Phase (Mitosis) G2->M progression CDK1_CyclinB1 CDK1/Cyclin B1 Complex CDK1_CyclinB1->G2 promotes Arrest G2/M Arrest CDK1_CyclinB1->Arrest Aminothiazole 2-Aminothiazole Derivative Aminothiazole->CDK1_CyclinB1 inhibits

Figure 2: G2/M cell cycle arrest by 2-aminothiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminothiazole scaffold is a versatile pharmacophore for the development of potent antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10][11]

Antimicrobial Susceptibility Data

The in vitro antimicrobial efficacy of 2-aminothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget OrganismMIC (µg/mL)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[9]
Piperazinyl derivative (121d)Escherichia coli8[9]
Thiazolyl-thiourea derivative (124)Staphylococcus aureus4 - 16[12]
Thiazolyl-thiourea derivative (124)Staphylococcus epidermidis4 - 16[12]
Derivative 117 (R1 = OCH3)Escherichia coliNot specified, but showed remarkable efficacy[9][12]
Derivative 117 (R1 = CH3)Escherichia coliNot specified, but showed remarkable efficacy[9][12]
Compound 3Various bacterial strains0.23–0.7[11]
Compound 9Various fungal strains0.06–0.23[11]

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Several 2-aminothiazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[13][14][15][16][17][18] The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory potential of novel compounds.

In Vivo Anti-inflammatory Data

The anti-inflammatory effect is quantified by measuring the reduction in paw volume or thickness after administration of the test compound compared to a control group.

Compound/DerivativeAnimal ModelDosePaw Edema Inhibition (%)
Compound 1Rat200 mg/kg96.31 (at 4h)[16]
Compound 3Rat200 mg/kg99.69 (at 4h)[16]
Ethanolic extract of Ficus virens (contains thiazole derivatives)Mouse400 mg/kg66.46[18]
Naproxen (Standard)Rat15 mg/kgup to 81 (at 2h)[17]
Indomethacin (Standard)Rat10 mg/kgup to 54 (at 2-4h)[17]

Table 3: In Vivo Anti-inflammatory Activity of Selected Compounds in the Carrageenan-Induced Paw Edema Model.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Emerging evidence suggests that 2-aminothiazole derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders.[19] Studies have shown their ability to protect neuronal cells from various toxic insults.

In Vitro Neuroprotection Data

The neuroprotective effects of 2-aminothiazole derivatives have been demonstrated in various in vitro models of neuronal damage.

Compound/DerivativeNeuronal ModelProtective Effect
4BrABTMouse neuronsProtected against glutamate-induced excitotoxicity and trophic stress[19]
4BrABTRat astrocytes & oligodendrocytesProtected against cisplatin-induced toxicity[19]

Table 4: In Vitro Neuroprotective Activity of a 2-Aminothiazole Derivative.

Experimental Protocols

Synthesis of 2-Aminothiazole Scaffolds: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[10][20][21][22][23] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).

cluster_2 Hantzsch Thiazole Synthesis Workflow Start Start Materials: α-Haloketone & Thiourea Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Intermediate Thiazoline Intermediate (via nucleophilic attack and cyclization) Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product 2-Aminothiazole Product Dehydration->Product

Figure 3: General workflow for Hantzsch thiazole synthesis.

Detailed Protocol:

  • Reactant Preparation: Dissolve the α-haloketone (e.g., α-bromoacetophenone) and thiourea in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically poured into an ice-water mixture. The pH is adjusted to basic (pH 8-9) with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][24][25][26][27][28]

cluster_3 MTT Assay Experimental Workflow CellSeeding Seed cells in 96-well plate Incubation1 Incubate for 24h (cell attachment) CellSeeding->Incubation1 Treatment Treat with 2-aminothiazole derivatives (various conc.) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (570 nm) Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 4: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[28]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[25]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][26][29][30][31][32][33]

Detailed Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilution with the prepared bacterial or fungal suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.[13][14][15][16][17][18][34][35]

Detailed Protocol:

  • Animal Dosing: Administer the 2-aminothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) via a suitable route (e.g., oral or intraperitoneal).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[34]

Conclusion

The 2-aminothiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The continued exploration of the structure-activity relationships and mechanisms of action of novel 2-aminothiazole derivatives holds great potential for addressing a multitude of unmet medical needs. This technical guide provides a foundational resource for researchers dedicated to harnessing the therapeutic power of this remarkable heterocyclic core.

References

Methodological & Application

Protocol for the Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The thiazole moiety is a core structure in numerous pharmacologically active molecules. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring. The protocol involves a two-step process commencing with the bromination of 3',4'-dimethoxyacetophenone to yield the α-haloketone intermediate, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This intermediate is then cyclized with thiourea to afford the target 2-aminothiazole derivative.

Reaction Scheme

Step 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone

Step 2: Hantzsch Thiazole Synthesis of this compound

Experimental Protocols

Part 1: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone

This procedure outlines the α-bromination of 3',4'-dimethoxyacetophenone.

Materials:

  • 3',4'-Dimethoxyacetophenone

  • Benzyltrimethylammonium tribromide

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3',4'-dimethoxyacetophenone (1.0 g, 5.55 mmol) in a mixture of dichloromethane (6 mL) and methanol (3 mL), add benzyltrimethylammonium tribromide (2.16 g, 5.55 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the mixture with dichloromethane (80 mL) and wash with water (40 mL).

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 80 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The product, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, is obtained as a brown solid and can be used in the next step without further purification.

Part 2: Synthesis of this compound

This procedure details the cyclocondensation of the α-bromoketone with thiourea.

Materials:

  • 2-bromo-1-(3,4-dimethoxyphenyl)ethanone

  • Thiourea

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 45 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain this compound.

Data Presentation

Parameter2-bromo-1-(3,4-dimethoxyphenyl)ethanoneThis compound
Molecular Formula C₁₀H₁₁BrO₃C₁₁H₁₂N₂O₂S
Molecular Weight 259.10 g/mol 236.29 g/mol
Appearance Brown solid[1]Solid
Yield 83%[1]~98% (based on a similar synthesis)
Melting Point 81-83 °CNot explicitly found
¹H NMR (CDCl₃) δ 7.63 (s, 1H), 7.57 (d, J=2.1Hz, 1H), 6.94 (d, J=8.4Hz, 1H), 4.43 (s, 2H), 3.98 (s, 6H)[1]Not explicitly found
¹³C NMR Not explicitly foundNot explicitly found
Mass Spec (MS) Not explicitly foundNot explicitly found
IR (cm⁻¹) Not explicitly foundNot explicitly found

Visualizations

Experimental Workflow

SynthesisWorkflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis Start 3',4'-Dimethoxyacetophenone Reagents1 Benzyltrimethylammonium tribromide, DCM, MeOH Start->Reagents1 Add Reaction1 Stir at RT for 16h Reagents1->Reaction1 Workup1 DCM/Water Extraction Reaction1->Workup1 Drying1 Dry with Na₂SO₄ Workup1->Drying1 Evaporation1 Evaporation Drying1->Evaporation1 Intermediate 2-bromo-1-(3,4-dimethoxyphenyl)ethanone Evaporation1->Intermediate Reagents2 Thiourea, EtOH Intermediate->Reagents2 Add Reaction2 Reflux for ~1h Reagents2->Reaction2 Cooling Cool to RT Reaction2->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold EtOH Filtration->Washing Drying2 Dry Washing->Drying2 FinalProduct This compound Drying2->FinalProduct

Caption: Workflow for the two-step synthesis of the target compound.

Hantzsch Thiazole Synthesis Mechanism

HantzschMechanism Mechanism of Hantzsch Thiazole Synthesis Thiourea Thiourea (Nucleophile) SN2_Attack Nucleophilic Attack (SN2) Thiourea->SN2_Attack AlphaBromoKetone 2-bromo-1-(3,4-dimethoxyphenyl)ethanone AlphaBromoKetone->SN2_Attack Intermediate1 Thiouronium Salt Intermediate SN2_Attack->Intermediate1 Tautomerization Tautomerization Intermediate1->Tautomerization Intermediate2 Thioimidate Intermediate Tautomerization->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclic Intermediate Cyclization->Intermediate3 Dehydration Dehydration (-H₂O) Intermediate3->Dehydration FinalProduct This compound Dehydration->FinalProduct

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of novel thiazole derivatives on cancer cell lines. The protocols herein detail established cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1] Thiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3] This document outlines detailed protocols for essential in vitro assays to characterize the cytotoxic profile of newly synthesized thiazole compounds.

Key Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic potential of thiazole derivatives. The following assays provide insights into different aspects of cell death:

  • MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.

  • Annexin V/Propidium Iodide (PI) Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various thiazole derivatives against different cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Selected Thiazole Derivatives in Breast Cancer Cell Lines

Compound IDCell LineIncubation Time (h)IC50 (µM)Reference
Compound 5e MCF-7720.6648
Compound 5a MDA-MB-231721.51
Compound 4b MDA-MB-231Not Specified3.52[5]
Compound 4c MDA-MB-231Not Specified4.89[5]
Compound 4d MDA-MB-231Not Specified1.21[5]
Compound 9 MCF-74814.6 ± 0.8[6]
Compound 11b MCF-74828.3 ± 1.5[6]
Compound 5b MCF-7240.2 ± 0.01[7]
Compound 5k MDA-MB-468240.6 ± 0.04[7]

Table 2: IC50 Values of Selected Thiazole Derivatives in Ovarian and Cervical Cancer Cell Lines

Compound IDCell LineIncubation Time (h)IC50 (µM)Reference
Compound 5f KF-28 (Ovarian)720.0061
Compound 5a KF-28 (Ovarian)720.718
Compound 5b KF-28 (Ovarian)723.374
Compound 5f A2780 (Ovarian)722.34
Compound 5g A2780 (Ovarian)727.45
Compound 5c HeLa (Cervical)720.00065

Table 3: IC50 Values of a Thiazole Derivative in Various Cancer Cell Lines

Cell LineCancer TypeIC50 of Compound 4c (µM)Reference
MCF-7 Breast Cancer2.57 ± 0.16[8]
HepG2 Liver Cancer7.26 ± 0.44[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][9][10]

Materials:

  • Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Thiazole Derivatives (Serial Dilutions) incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on the quantification of LDH, a stable cytosolic enzyme that is released upon cell lysis.[12]

Materials:

  • LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT assay protocol. Include the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Positive Control (Maximum LDH release): Cells treated with lysis buffer provided in the kit.

    • Background Control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Workflow cluster_prep Preparation & Treatment cluster_collection Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_treat Seed and Treat Cells (as in MTT protocol) incubate Incubate (24-72h) seed_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add Reaction Mixture transfer->add_reagent incubate_rt Incubate 30 min (RT) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490 nm & 680 nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between different stages of cell death by using Annexin V-FITC to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of necrotic or late apoptotic cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture medium to include any floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant.

Signaling Pathways Implicated in Thiazole Derivative-Induced Cytotoxicity

Thiazole derivatives can induce cytotoxicity by modulating various signaling pathways. A common mechanism is the induction of apoptosis.[9]

Apoptosis Signaling Pathways

Thiazole compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[9] Key events include the activation of caspases, which are proteases that execute programmed cell death.[9] Some thiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[13] This, in turn, activates the caspase cascade, culminating in apoptosis.[14]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase thiazole Thiazole Derivative death_receptor Death Receptor thiazole->death_receptor (e.g., via FAS) bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) thiazole->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 mitochondria Mitochondrial Dysfunction bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

General Apoptotic Signaling Pathway

Other Key Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis.[8][15]

  • VEGFR-2 Signaling: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, which is essential for tumor growth. Certain thiazole compounds have shown potent inhibitory activity against VEGFR-2.[16]

  • Cell Cycle Regulation: Thiazole derivatives can induce cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cell proliferation.[1][17]

Conclusion

The cell-based assays and protocols outlined in this document provide a robust framework for the initial cytotoxic characterization of novel thiazole derivatives. By employing a combination of assays that measure different cellular responses, researchers can gain a comprehensive understanding of the cytotoxic potential and the underlying mechanisms of action of these promising anticancer agents.

References

Application Notes and Protocols: 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic instability is essential for their function, making them a key target for anticancer drug development. Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing the microtubule structure, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

The compound 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives are of interest as potential tubulin polymerization inhibitors. Structural analogs have been shown to interact with the colchicine-binding site on β-tubulin, thereby inhibiting the assembly of microtubules. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound as a tubulin polymerization inhibitor using established turbidity and fluorescence-based assays.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of this compound are believed to exert their antiproliferative effects by acting as microtubule-destabilizing agents. By binding to the colchicine site on tubulin dimers, these small molecules prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase, the activation of apoptotic pathways, and ultimately, cell death.

Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Polymerization cluster_1 Inhibition Pathway cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (GTP) Microtubule->Tubulin Dimers Depolymerization Inhibitor 4-(3,4-Dimethoxyphenyl)- 1,3-thiazol-2-amine Tubulin-Inhibitor Complex Tubulin-Inhibitor Complex Inhibitor->Tubulin-Inhibitor Complex Binds to Colchicine Site No Polymerization No Polymerization Tubulin-Inhibitor Complex->No Polymerization Inhibition Tubulin Dimers_Inhibit Tubulin Dimers Tubulin Dimers_Inhibit->Tubulin-Inhibitor Complex Disrupted Microtubules Disrupted Microtubules No Polymerization->Disrupted Microtubules G2/M Arrest G2/M Arrest Disrupted Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed mechanism of action for tubulin polymerization inhibitors.

Quantitative Data of Structurally Related Compounds

Compound Name/ReferenceAssay TypeTarget Organism/Cell LineIC50 (µM) for Tubulin PolymerizationReference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)TurbidityPurified Tubulin26.8[1]
2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4'-methoxyphenyl)thiazole (3d)TurbidityPurified Tubulin2.1[2]
2-amino-4-(3',4',5'-trimethoxyphenyl)-5-(4'-chlorophenyl)thiazole (3e)TurbidityPurified Tubulin0.44[2]
Combretastatin A-4 (CA-4) (Reference Compound)TurbidityPurified Tubulin1.2[2]
Nocodazole (Reference Compound)FluorescencePurified Tubulin~2.3[3]

Experimental Protocols

Two standard methods for monitoring in vitro tubulin polymerization are presented below. The choice of assay may depend on available equipment and throughput requirements. The fluorescence-based assay is generally considered more sensitive.

Protocol 1: Turbidity-Based Tubulin Polymerization Assay

This method measures the increase in light scattering at 340 nm as tubulin dimers polymerize into microtubules.

1. Materials and Reagents:

  • Lyophilized tubulin (>99% pure, bovine brain)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM in distilled water)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive Control: Nocodazole or Combretastatin A-4 (1 mM in DMSO)

  • Vehicle Control: DMSO

  • Pre-chilled, clear, 96-well microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

2. Experimental Workflow:

Workflow for Tubulin Polymerization Assay Prep 1. Prepare Reagents (Tubulin, Buffers, Compounds) Setup 2. Set up Plate on Ice (Add compounds/controls) Prep->Setup Initiate 3. Initiate Polymerization (Add Tubulin Mix to wells) Setup->Initiate Read 4. Kinetic Reading (37°C, Absorbance/Fluorescence) Initiate->Read Analyze 5. Data Analysis (Plot curves, calculate IC50) Read->Analyze

Caption: General workflow for the in vitro tubulin polymerization assay.

3. Detailed Protocol:

  • Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice. Keep tubulin on ice at all times.

  • Compound Dilution: Prepare a series of 10x working stocks of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. This will allow for the generation of a dose-response curve.

  • Reaction Mix Preparation: On ice, prepare the tubulin polymerization reaction mix. For a final tubulin concentration of 2 mg/mL, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Finally, add the reconstituted tubulin.

  • Assay Plate Setup:

    • Pipette 10 µL of the 10x compound dilutions, positive control, or vehicle control into the appropriate wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well. Mix gently by pipetting, avoiding the formation of air bubbles.

  • Data Acquisition: Immediately place the plate into the pre-warmed microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.

  • Data Analysis:

    • Subtract the absorbance at time zero from all subsequent time points for each well.

    • Plot the change in absorbance versus time for each concentration of the test compound.

    • Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization (plateau).

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: Fluorescence-Based Tubulin Polymerization Assay

This more sensitive method utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[4]

1. Materials and Reagents:

  • Lyophilized tubulin (>99% pure, bovine brain)

  • Fluorescence Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10% Glycerol

  • GTP solution (10 mM in distilled water)

  • Fluorescent Reporter: DAPI (1 mM stock in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive Control: Nocodazole (1 mM in DMSO)

  • Vehicle Control: DMSO

  • Pre-chilled, black, 96-well microplates (e.g., half-area)

  • Temperature-controlled fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

2. Detailed Protocol:

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.

  • Compound Dilution: Prepare 10x working stocks of the test and control compounds in Fluorescence Assay Buffer.

  • Reaction Mix Preparation: On ice, prepare the tubulin reaction mix. Combine Fluorescence Assay Buffer with GTP (to a final concentration of 1 mM) and DAPI (to a final concentration of 10 µM). Lastly, add the reconstituted tubulin to a final concentration of 2 mg/mL.

  • Assay Plate Setup:

    • Pipette 5 µL of the 10x compound dilutions or controls into the appropriate wells of a pre-chilled, black 96-well plate.

    • To start the polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

  • Data Acquisition: Immediately place the plate in the pre-warmed reader. Measure the fluorescence intensity every 60-90 seconds for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each condition.

    • The IC50 value can be determined by calculating the percentage of inhibition of the polymerization signal at a specific time point (e.g., 30 minutes) within the linear phase of the control reaction, relative to the vehicle control.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory effects of this compound on tubulin polymerization. By quantifying its activity and comparing it to known inhibitors, researchers can effectively evaluate its potential as a novel antimitotic agent for cancer therapy. It is recommended to perform these assays with appropriate controls to ensure the validity and reproducibility of the results.

References

Application Notes and Protocols for Molecular Docking Studies of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] Molecular docking serves as a crucial computational tool in the rational design of novel 2-aminothiazole-based therapeutic agents, enabling the prediction of binding affinities and conformations of these ligands within the active sites of target proteins.[5] This document provides detailed application notes and protocols for performing molecular docking studies with 2-aminothiazole compounds.

Application Notes

The versatility of the 2-aminothiazole core allows for substitutions at various positions, significantly influencing the therapeutic potential of its derivatives.[2] These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.[2] Molecular docking studies are instrumental in understanding these structure-activity relationships (SAR) at a molecular level.

Key Applications:

  • Target Identification and Validation: Docking can be used to screen libraries of 2-aminothiazole derivatives against various protein targets to identify potential lead compounds.

  • Lead Optimization: By visualizing the binding mode of a 2-aminothiazole compound, researchers can make informed decisions on chemical modifications to improve binding affinity and selectivity.

  • Mechanism of Action Studies: Docking can help elucidate the molecular mechanism by which a 2-aminothiazole derivative exerts its biological effect, for instance, by identifying key amino acid interactions within an enzyme's active site.

  • Predicting Binding Affinity: The scoring functions in docking programs provide an estimation of the binding energy, which can be used to rank and prioritize compounds for further experimental testing.

Quantitative Data Summary

The following tables summarize quantitative data from various molecular docking studies of 2-aminothiazole compounds with their respective protein targets.

Table 1: Docking Scores and Binding Affinities of 2-Aminothiazole Derivatives against Various Enzymes

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesReference
2-amino-4-(4-bromophenyl) thiazoleα-Glucosidase--Not Specified[6]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)--6.75Not Specified[7]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)--7.61Not Specified[7]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)--7.86Not Specified[7]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)--7.96Not Specified[7]
Compound 3aOxidoreductase (2CDU)-6.64-Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244[8]
Compound 3dOxidoreductase (3NM8)--Not Specified[8][9]
IT DerivativeBacillus cereus protein-8.7-Not Specified[10]
IT DerivativeCandida albicans protein-8.2-Not Specified[10]
Compound 2bUDP-N-acetylmuramate/l-alanine ligase-7.6-Not Specified[10]

Table 2: In Vitro Inhibitory Activity of 2-Aminothiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
2-amino-4-(4-bromophenyl) thiazoleα-Glucosidase-56.61 ± 1.31[6]
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)-0.008 ± 0.001[7]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase II (hCA II)-0.124 ± 0.017[7]
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)-0.129 ± 0.030[7]
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)-0.083 ± 0.041[7]
Compound S3cA2780 Ovarian Cancer Cell Line15.57-[11]
Compound S3cA2780CISR Ovarian Cancer Cell Line11.52-[11]

Experimental Protocols

A generalized protocol for performing molecular docking of 2-aminothiazole compounds is provided below. This protocol is based on common practices and may need to be adapted depending on the specific software used (e.g., AutoDock, Schrödinger, MOE).

Protocol 1: Molecular Docking of a 2-Aminothiazole Derivative

1. Ligand Preparation:

  • Step 1.1: 2D Structure Drawing and Conversion. Draw the 2D structure of the 2-aminothiazole derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch). Save the structure in a suitable format (e.g., MOL, SDF).

  • Step 1.2: 3D Structure Generation and Energy Minimization. Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Open Babel or Avogadro.

  • Step 1.3: File Format Conversion. Save the 3D structure of the ligand in the PDBQT format for use with AutoDock or a similar format required by the chosen docking software.[12] This step typically involves adding polar hydrogens and assigning partial charges.

2. Protein Preparation:

  • Step 2.1: Protein Structure Retrieval. Download the 3D structure of the target protein from the Protein Data Bank (PDB).[5] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand.

  • Step 2.2: Protein Cleaning. Remove water molecules, co-factors, and any existing ligands from the protein structure file.[5] This can be done using molecular visualization software like PyMOL or Chimera.

  • Step 2.3: Protein Preparation for Docking. Prepare the protein for docking by adding polar hydrogens, assigning charges (e.g., Kollman charges), and repairing any missing atoms or residues. Save the prepared protein in the PDBQT format.

3. Docking Simulation:

  • Step 3.1: Binding Site Definition. Define the binding site on the target protein.[13] If the protein structure contains a co-crystallized ligand, the binding site can be defined as a grid box centered on this ligand.[13] Otherwise, binding pocket prediction tools or blind docking can be used.[13]

  • Step 3.2: Docking Algorithm Selection. Choose the appropriate docking algorithm. The Lamarckian Genetic Algorithm (LGA) is commonly used.[12]

  • Step 3.3: Setting Docking Parameters. Set the parameters for the docking run, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[12]

  • Step 3.4: Running the Docking Simulation. Execute the docking simulation. This will generate multiple binding poses of the ligand in the protein's active site, each with a corresponding docking score.

4. Analysis of Results:

  • Step 4.1: Pose Selection and Visualization. Analyze the generated docking poses. The pose with the lowest binding energy is typically considered the most favorable. Visualize the protein-ligand complex to examine the interactions.

  • Step 4.2: Interaction Analysis. Identify and analyze the key interactions between the 2-aminothiazole derivative and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Step 4.3: Validation. To validate the docking protocol, the native co-crystallized ligand can be re-docked into the protein's active site. The protocol is considered reliable if it can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).[13]

Visualizations

The following diagrams illustrate a typical workflow for a molecular docking study and a relevant signaling pathway targeted by 2-aminothiazole compounds.

G Experimental Workflow for Molecular Docking cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Download from PDB, Clean, Add Hydrogens) protein_prep->grid_gen docking Run Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Energy, Clustering) docking->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis validation Protocol Validation (Re-docking of Native Ligand) interaction_analysis->validation

Caption: A generalized workflow for molecular docking studies.

G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival Akt->Cell_Growth mTOR->Cell_Growth Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by 2-aminothiazole derivatives.

References

Application of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Disclaimer: Direct experimental data on the application of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine in MCF-7 and MDA-MB-231 breast cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar thiazole derivatives and are provided as a representative guide for research purposes.

Introduction

Thiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 4-phenyl-1,3-thiazol-2-amine scaffold, in particular, has been identified as a promising pharmacophore for the development of novel anti-breast cancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells. This document provides an overview of the potential applications and detailed experimental protocols for investigating the effects of this compound on the human breast adenocarcinoma cell line MCF-7 (estrogen receptor-positive) and the triple-negative breast cancer cell line MDA-MB-231.

Data Presentation

The antiproliferative activity of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for structurally related thiazole compounds against MCF-7 and MDA-MB-231 cell lines, as reported in various studies.

Compound ClassBreast Cancer Cell LineReported IC50 Range (µM)
4-Phenyl-1,3-thiazol-2-amine DerivativesMCF-70.66 - 43.4
MDA-MB-2311.51 - 35.9
Bis-Thiazole DerivativesMCF-70.66
MDA-MB-2311.51

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells.

Materials:

  • MCF-7 and MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in breast cancer cells treated with the test compound.

Materials:

  • Treated and untreated MCF-7 and MDA-MB-231 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of the compound on the cell cycle distribution.

Materials:

  • Treated and untreated MCF-7 and MDA-MB-231 cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis.

Materials:

  • Treated and untreated MCF-7 and MDA-MB-231 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 Cells Compound 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine MCF7->Compound MDAMB231 MDA-MB-231 Cells MDAMB231->Compound MTT MTT Assay (Cell Viability) Compound->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Compound->CellCycle WesternBlot Western Blot (Protein Expression) Compound->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Protein Level Changes WesternBlot->ProteinLevels

Caption: Experimental workflow for evaluating the anticancer effects of the compound.

signaling_pathway cluster_apoptosis Apoptotic Pathway Compound 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by the compound.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Phases Compound 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine G2M_Arrest G2/M Arrest Compound->G2M_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 G2M_Arrest->G2 G2M_Arrest->M Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Logical relationship of compound-induced G2/M cell cycle arrest leading to apoptosis.

Application Notes and Protocols: High-Throughput Screening of a Library of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with significant therapeutic potential. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. High-throughput screening (HTS) of 2-aminothiazole libraries has emerged as a powerful strategy for the identification of novel hit compounds for various drug discovery programs.

These application notes provide detailed protocols for the high-throughput screening of a 2-aminothiazole derivative library against common drug targets, such as protein kinases and cancer cell lines, as well as for assessing their antimicrobial properties. The included methodologies cover primary screening, hit confirmation, and initial mechanism-of-action studies. Additionally, we address the common challenge of pan-assay interference compounds (PAINS) associated with the 2-aminothiazole scaffold and provide a logical workflow for hit validation.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a 2-aminothiazole library.

Table 1: Results from a Primary High-Throughput Kinase Inhibition Screen (VEGFR-2)

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
ATZ-0011085.2Yes
ATZ-0021012.5No
ATZ-0031092.1Yes
............
ATZ-1000105.6No

Table 2: Dose-Response Data for Confirmed Hits Against VEGFR-2

Compound IDIC50 (µM)
ATZ-0011.2
ATZ-0030.8
ATZ-1572.5
ATZ-3420.5

Table 3: Anticancer Activity of Selected Hits in a Cell-Based Assay (MCF-7 Breast Cancer Cell Line)

Compound IDGI50 (µM)
ATZ-0015.8
ATZ-0033.1
ATZ-15712.4
ATZ-3422.7

Table 4: Antimicrobial Activity of a Subset of the 2-Aminothiazole Library

Compound IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
ATZ-501>12816
ATZ-502648
ATZ-503>128>128
ATZ-504324

Experimental Protocols

Protocol 1: Library Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

This protocol describes a general method for the parallel synthesis of a library of 2-aminothiazole derivatives.

Materials:

  • Array of α-haloketones

  • Array of substituted thioureas

  • Ethanol

  • 96-well reaction blocks

  • Magnetic stirrer hotplate

  • Thin-layer chromatography (TLC) plates

  • Sodium bicarbonate solution (5% w/v)

  • Filtration apparatus

Procedure:

  • In each well of a 96-well reaction block, add the α-haloketone (1.0 eq) dissolved in ethanol.

  • To each well, add the corresponding thiourea (1.1 eq).

  • Seal the reaction block and heat to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixtures to cool to room temperature.

  • Neutralize each reaction with a 5% sodium bicarbonate solution.

  • Collect the precipitated solids by filtration.

  • Wash the solids with water and dry under vacuum to yield the crude 2-aminothiazole derivatives.

  • Characterize a subset of the library by LC-MS and ¹H NMR to confirm identity and purity.

Protocol 2: High-Throughput Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a fluorescent-based assay for screening inhibitors of the protein kinase VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of luminescence detection

Procedure:

  • Dispense 25 nL of each library compound (10 mM in DMSO) into the wells of a 384-well assay plate.

  • Add 5 µL of VEGFR-2 enzyme solution (e.g., 2 ng/µL in kinase assay buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., 0.2 mg/mL) and ATP (e.g., 10 µM) in kinase assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

Protocol 3: High-Throughput Cell-Based Anticancer Assay

This protocol describes a cell viability assay to screen for cytotoxic effects of the 2-aminothiazole derivatives on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, black-walled microplates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Automated cell dispenser

  • Incubator (37°C, 5% CO₂)

  • Fluorescence plate reader

Procedure:

  • Using an automated cell dispenser, seed 5,000 MCF-7 cells in 40 µL of complete growth medium into each well of a 384-well plate.

  • Incubate the plates for 24 hours.

  • Add 100 nL of each library compound (at various concentrations) to the wells.

  • Incubate for 72 hours.

  • Add 10 µL of the resazurin-based reagent to each well.

  • Incubate for 2-4 hours.

  • Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Calculate the cell viability relative to vehicle-treated control cells and determine the GI50 values for active compounds.

Protocol 4: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines an automated method for determining the MIC of the 2-aminothiazole derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli and S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well clear microplates

  • Automated liquid handling system (e.g., Opentrons OT-2)

  • Microplate reader capable of measuring optical density (OD) at 600 nm

Procedure:

  • Prepare a master plate of the library compounds with serial dilutions in CAMHB.

  • Using an automated liquid handler, transfer the diluted compounds to the 384-well assay plates.

  • Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours with shaking.

  • Measure the OD₆₀₀ of each well using a microplate reader.

  • The MIC is defined as the lowest concentration of a compound that inhibits visible bacterial growth.

Mandatory Visualizations

G cluster_prep Library Preparation cluster_hts High-Throughput Screening cluster_validation Hit Validation & Characterization synthesis 2-Aminothiazole Library Synthesis (Hantzsch) qc Quality Control (LC-MS, NMR) synthesis->qc plate Library Plating (384-well format) qc->plate primary Primary Screen (Single Concentration) plate->primary hit_id Hit Identification (>50% Inhibition) primary->hit_id dose Dose-Response (IC50/GI50 Determination) hit_id->dose counter Counter-Screening (PAINS/Promiscuity) dose->counter secondary Secondary Assays (e.g., Orthogonal Assays) counter->secondary sar Structure-Activity Relationship (SAR) secondary->sar

Caption: Experimental workflow for HTS of a 2-aminothiazole library.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ATZ_inhibitor 2-Aminothiazole Inhibitor ATZ_inhibitor->VEGFR2

Caption: Simplified VEGFR-2/PI3K/Akt signaling pathway.

G start Primary HTS Hits confirm Hit Confirmation (Dose-Response) start->confirm pains PAINS/Promiscuity Analysis confirm->pains valid_hits Validated Hits pains->valid_hits Pass false_positives False Positives pains->false_positives Fail lead_opt Lead Optimization valid_hits->lead_opt

Caption: Logical workflow for hit validation and triage.

Application Note & Protocols: Experimental Design for Evaluating the Anti-proliferative Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of the anti-proliferative activity of novel chemical entities is a cornerstone of modern drug discovery, particularly in the field of oncology.[1][2][3] This process involves meticulously designed experiments to determine a compound's efficacy in inhibiting the growth of cancer cells. This document provides a comprehensive guide to the experimental design, execution, and data analysis for assessing the anti-proliferative effects of novel compounds. It includes detailed protocols for commonly used assays, guidelines for data presentation, and visualizations of key experimental workflows and cellular signaling pathways.

The core principle of these assays is to quantify the number of viable, proliferating cells after treatment with the compound of interest.[4][5] This is often achieved by measuring metabolic activity, DNA content, or the incorporation of nucleotide analogs during DNA synthesis. The resulting data is used to determine key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit a biological process by 50%.[6][7]

Experimental Workflow

A typical workflow for evaluating the anti-proliferative activity of a novel compound involves several key stages, from initial cell culture to final data analysis and interpretation. The following diagram illustrates a standard experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549, MCF-7) Compound_Prep 2. Compound Preparation (Stock solution & serial dilutions) Cell_Seeding 3. Cell Seeding (96-well plates) Treatment 4. Compound Treatment (Incubation for 24-72h) Cell_Seeding->Treatment Assay_Step 5. Proliferation Assay (e.g., MTT, CyQUANT, BrdU) Treatment->Assay_Step Data_Acquisition 6. Data Acquisition (Plate Reader) Assay_Step->Data_Acquisition Data_Analysis 7. Data Analysis (% Viability, IC50 Calculation) Data_Acquisition->Data_Analysis Results 8. Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for assessing the anti-proliferative activity of novel compounds.

Experimental Protocols

This section provides detailed protocols for three widely used anti-proliferative assays. It is crucial to optimize cell seeding density and incubation times for each cell line to ensure robust and reproducible results.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel compound (and vehicle control, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by pipetting up and down.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

CyQUANT® Cell Proliferation Assay

The CyQUANT® assay is a fluorescence-based method for quantifying the number of cells by measuring the cellular DNA content.[11] The CyQUANT® GR dye exhibits strong fluorescence enhancement upon binding to nucleic acids.[12]

Materials:

  • CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell-lysis buffer)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel compound

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using a clear-bottom black 96-well plate suitable for fluorescence measurements.

  • Reagent Preparation: Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[11][12] This typically involves diluting the concentrated dye and lysis buffer.[11][12]

  • Cell Lysis and Staining: Remove the culture medium from the wells. For adherent cells, this can be done by inverting the plate and blotting on a paper towel. For suspension cells, centrifuge the plate and carefully aspirate the medium.

  • Freeze the plate at -70°C until ready to assay to ensure complete cell lysis.[11]

  • Thaw the plate at room temperature and add 200 µL of the CyQUANT® GR dye/cell-lysis buffer working solution to each well.

  • Incubation: Incubate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay is an immunoassay that detects the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[13][14] This provides a direct measure of DNA synthesis and, therefore, cell proliferation.[15]

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, and substrate)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel compound

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[15]

  • Fixation and DNA Denaturation: Remove the labeling medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[15] This step is crucial to allow the antibody to access the incorporated BrdU.[13]

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.[15]

  • Secondary Antibody Incubation: Wash the wells and add the HRP-linked secondary antibody. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the wells and add the TMB substrate. Incubate until color development is sufficient.

  • Stop Solution and Absorbance Reading: Add a stop solution and measure the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.

Data Analysis
  • Background Subtraction: Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other wells.[4]

  • Calculation of Percentage Viability: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability for each compound concentration. % Cell Viability = (Absorbance_treated / Absorbance_control) x 100[4]

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[6]

Data Tables

The following tables provide a template for summarizing the results.

Table 1: Anti-proliferative Activity of Novel Compounds in HeLa Cells after 48h Treatment

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Compound A 0.198.2 ± 4.5
185.1 ± 3.2
1052.3 ± 2.8
5015.6 ± 1.9
1005.2 ± 1.1
Compound B 0.199.1 ± 3.8
192.5 ± 4.1
1075.4 ± 3.5
5048.9 ± 2.7
10022.1 ± 2.3
Vehicle -100 ± 5.1

Table 2: IC50 Values of Novel Compounds across Different Cancer Cell Lines

CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Compound A 9.812.37.5
Compound B 45.255.838.9
Doxorubicin 0.50.80.3

Signaling Pathway Visualization

Understanding the mechanism of action of an anti-proliferative compound often involves investigating its effect on key cellular signaling pathways that regulate cell proliferation. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical regulator of cell growth and division and is frequently dysregulated in cancer.[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes

References

Development of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine as a Lead Compound in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The thiazole ring is a privileged structure found in numerous biologically active molecules with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a 3,4-dimethoxyphenyl moiety is a key feature often associated with potent biological activity, particularly in the context of anticancer drug discovery, where it can mimic the trimethoxyphenyl ring of known tubulin inhibitors like colchicine and combretastatin A-4.

This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, biological evaluation, and mechanism of action studies of this compound and its analogs as lead compounds for drug discovery.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₂N₂O₂S[1]
Molecular Weight 236.29 g/mol [1]
Appearance Typically a solid
SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)N)OC[1]
InChIKey QNLNRENPKAQTMJ-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

While specific quantitative data for the lead compound this compound is not extensively available in the public domain, numerous studies on structurally related analogs strongly suggest its primary mechanism of action is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton. This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.

Quantitative Data for Structurally Similar Compounds

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of N-aryl-4-aryl-1,3-thiazol-2-amine derivatives, which are structurally similar to the lead compound. This data provides a strong rationale for the investigation of this compound as a potent anticancer agent.

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (gastric cancer)0.36[2]
HT-1080 (fibrosarcoma)0.86[2]
A549 (lung cancer)0.52[2]
2-arylamino-5-aryl-1,3,4-thiadiazole with 3,4,5-trimethoxyphenyl groupMCF-7 (breast cancer)6.6[3]

Experimental Protocols

Synthesis of this compound

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazole derivatives.

Workflow for Hantzsch Thiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one C Reaction in Ethanol (Reflux) A->C B Thiourea B->C D Cooling and Precipitation C->D E Neutralization (e.g., NaHCO₃) D->E F Filtration and Washing E->F G This compound F->G

Caption: Workflow for the synthesis of the lead compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1 equivalent) in ethanol.

  • Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base to neutralize the hydrobromide salt formed during the reaction until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for confirming the mechanism of action of the lead compound and its analogs.

Workflow for Tubulin Polymerization Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tubulin Solution D Incubate Tubulin with Compound/Controls at 37°C A->D B Prepare Test Compound Dilutions B->D C Prepare Positive (e.g., Colchicine) and Negative (Vehicle) Controls C->D E Monitor Polymerization (e.g., by Turbidity at 340 nm or Fluorescence) D->E F Plot Polymerization Curves E->F G Calculate IC₅₀ Values F->G cluster_drug Drug Action cluster_cellular Cellular Target cluster_process Cellular Process cluster_consequences Cellular Consequences drug 4-(3,4-Dimethoxyphenyl)- 1,3-thiazol-2-amine tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Inhibition of Tubulin Polymerization tubulin->polymerization microtubule Disruption of Microtubule Dynamics polymerization->microtubule spindle Mitotic Spindle Malformation microtubule->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Induction of Apoptosis arrest->apoptosis

References

Application Notes and Protocols: Utilizing Thiazole Derivatives as Scaffolds for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the utilization of thiazole derivatives as versatile scaffolds in the development of novel therapeutic agents. This document outlines the significant potential of thiazole-based compounds across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. Detailed methodologies for key experiments are provided to facilitate the evaluation of these compounds, and quantitative data are summarized for comparative analysis.

Therapeutic Applications and Efficacy of Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] Its derivatives have been successfully developed into approved drugs and continue to be a focal point of drug discovery research.[1][3]

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation.[1] Notably, they have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4][5]

Table 1: Anticancer Activity of Thiazole Derivatives

Compound/DerivativeTargetCancer Cell LineIC50Reference
Compound 40 B-RAFV600EMelanoma23.1 ± 1.2 nM[4]
Dabrafenib (Reference) B-RAFV600EMelanoma47.2 ± 2.5 nM[4]
Compound 3b PI3Kα-0.086 ± 0.005 µM[6]
Compound 3b mTOR-0.221 ± 0.014 µM[6]
Compound 4i EGFRSaOS-20.190 ± 0.045 µg/mL
Hydrazinyl thiazole derivative IV EGFR-TK--[7]
Compound III VEGFR-2-51.09 nM[7]
Sorafenib (Reference) VEGFR-2-51.41 nM[7]
Hydrazinyl thaizole molecule II C6C6 (Glioma)3.83 µM[7]
Cisplatin (Reference) DNAC6 (Glioma)12.67 µM[7]
Compound 4c VEGFR-2-0.15 µM[8]
Sorafenib (Reference) VEGFR-2-0.059 µM[8]
Compound 4c -MCF-72.57 ± 0.16 µM[8]
Compound 4c -HepG27.26 ± 0.44 µM[8]
Staurosporine (Reference) -MCF-76.77 ± 0.41 µM[8]
Staurosporine (Reference) -HepG28.4 ± 0.51 µM[8]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated as anti-inflammatory agents, primarily by targeting enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9][10]

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

Compound/DerivativeTargetAssayIC50/InhibitionReference
Organosilicon salt 21 InflammationCarrageenin-induced edema57.2% inhibition at 0.2 mmol/kg[11]
Organosilicon salt 22 InflammationCarrageenin-induced edema55.0% inhibition at 0.01 mmol/kg[11]
Compound 19 LipoxygenaseEnzyme inhibitionIC50 = 0.01 mmol[11]
Compound 18 LipoxygenaseEnzyme inhibition66.7% inhibition at 0.1 mmol[11]
Thiazole Derivative 5d & 5e COX/LOXEnzyme inhibitionPotent inhibitors[12]
Nitro-substituted thiazole 3c InflammationCarrageenan-induced rat paw edemaUp to 44% inhibition[13]
Nitro-substituted thiazole 3d InflammationCarrageenan-induced rat paw edemaUp to 41% inhibition[13]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new antibiotics and antifungals.[14][15]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound/DerivativeOrganismMIC (µM)Reference
Compound 43a S. aureus16.1[16]
Compound 43a E. coli16.1[16]
Compound 43b A. niger16.2[16]
Compound 43c B. subtilis28.8[16]
Compound 5e B. subtilis15.6 µg/mL[17]
Compound 5e S. aureus15.6 µg/mL[17]
Compound 5h E. coli31.25 µg/mL[17]
Compound 5h B. subtilis31.25 µg/mL[17]
4-bromo derivative Bacteria2.3-39.8 µmol/ml x 10⁻²[18]
3-nitro derivative Fungi0.3-38.6 µmol/ml x 10⁻²[18]
Neurodegenerative Disease Applications

Thiazole and thiazolidine derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease by targeting key enzymes and pathological processes.[19][20] These compounds have shown inhibitory effects on acetylcholinesterase (AChE), beta-secretase-1, and glycogen synthase kinase-3β, and can also inhibit the aggregation of amyloid-beta and tau proteins.[19][20]

Table 4: Activity of Thiazole Derivatives in Neurodegenerative Disease Models

Compound/DerivativeTargetEffectReference
Thiazole-piperazine hybrids (3a, 3c, 3i) Acetylcholinesterase (AChE)Significant inhibitory activity
Thiazole-derived thiadiazole (Compound 8) Alzheimer-related enzymesPotent activity, surpassing donepezil

Signaling Pathways and Experimental Workflows

The therapeutic effects of thiazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways and the experimental workflows to assess compound activity is crucial for drug development.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway with inhibition by thiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives InVitro In Vitro Screening Synthesis->InVitro KinaseAssay Kinase Inhibition Assays (e.g., B-RAFV600E, VEGFR-2) InVitro->KinaseAssay CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability EnzymeAssay Enzyme Inhibition Assays (e.g., COX, LOX, AChE) InVitro->EnzymeAssay MIC Antimicrobial Assays (MIC Determination) InVitro->MIC CellBased Cell-Based Assays InVitro->CellBased CellCycle Cell Cycle Analysis CellBased->CellCycle Apoptosis Apoptosis Assays CellBased->Apoptosis InVivo In Vivo Studies CellBased->InVivo Xenograft Xenograft Models (Cancer) InVivo->Xenograft InflammationModel Inflammation Models (e.g., Paw Edema) InVivo->InflammationModel LeadOpt Lead Optimization InVivo->LeadOpt

General experimental workflow for the evaluation of thiazole derivatives.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the evaluation of thiazole derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][19]

Materials:

  • Thiazole derivative compounds

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro B-RAFV600E Kinase Inhibition Assay

This assay measures the ability of thiazole derivatives to inhibit the kinase activity of the B-RAFV600E mutant protein.

Materials:

  • Recombinant active B-RAFV600E enzyme

  • Kinase buffer

  • MEK1 (inactive substrate)

  • ATP

  • Thiazole derivative compounds

  • Kinase detection reagent (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiazole derivatives in the appropriate buffer.

  • Reaction Setup: In a microplate, add the kinase buffer, the B-RAFV600E enzyme, and the test compound. Pre-incubate for a short period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions to measure the amount of ADP produced.

  • Luminescence Measurement: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[17]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with thiazole derivatives.[1]

Materials:

  • Cancer cell line

  • Thiazole derivative compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thiazole derivative at the desired concentration for a specific time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assay

This protocol is used to evaluate the inhibitory effect of thiazole derivatives on COX and LOX enzymes.

Materials:

  • Purified COX-1/COX-2 and LOX enzymes

  • Arachidonic acid (substrate)

  • Thiazole derivative compounds

  • Assay buffer

  • Detection reagents (specific to the assay kit)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a microplate, pre-incubate the COX or LOX enzyme with various concentrations of the thiazole derivative.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate at a specified temperature and time according to the assay kit instructions.

  • Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for each compound.

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.[9]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Thiazole derivative compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then, add the AChE enzyme to all wells except the blank.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.[9]

Protocol 6: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • Thiazole derivative compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the thiazole derivative in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, a key intermediate in pharmaceutical research. The primary method discussed is the Hantzsch thiazole synthesis.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve your reaction yield and product purity.

Question: My reaction yield is consistently low. What are the potential causes?

Answer: Low yields in the Hantzsch synthesis of this compound can stem from several factors:

  • Purity of Starting Materials: The primary starting materials are 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea. Impurities in the α-haloketone can lead to significant side reactions. Ensure the α-haloketone is pure and free from starting acetophenone or di-brominated byproducts.

  • Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition and the formation of undesired byproducts. The optimal temperature is typically achieved by refluxing in a solvent like ethanol or methanol.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending it.

  • Improper Work-up: The product is often isolated as an HBr salt and needs to be neutralized to precipitate the free amine.[4] Incomplete neutralization with a base (e.g., sodium carbonate, ammonia solution) will result in loss of product during filtration.[1][5] Ensure the pH of the solution is basic before filtering.

  • Product Solubility: The final product has some solubility in alcohol-water mixtures. Using an excessive amount of solvent during recrystallization or washing can lead to significant product loss.

Question: I am observing multiple spots on my TLC plate. What are the likely side products?

Answer: The presence of multiple spots on a TLC plate indicates impurities or side products. Common possibilities include:

  • Unreacted Starting Materials: The most common impurities are the unreacted 2-bromo-1-(3,4-dimethoxyphenyl)ethanone or thiourea.

  • Hydrolysis of α-Haloketone: The bromo-ketone can hydrolyze back to the corresponding alcohol, 1-(3,4-dimethoxyphenyl)ethan-1-ol-2-one, especially if there is water in the reaction mixture.

  • Formation of Bis-thiazole Species: If the stoichiometry is not carefully controlled, side reactions can occur.

  • Self-condensation of Thiourea: Under harsh conditions, thiourea can undergo self-condensation reactions.

To identify these, run co-spots with your starting materials. Purification via column chromatography or recrystallization is necessary to isolate the desired product.

Question: The reaction is not going to completion, even after extending the reaction time. What can I do?

Answer: If the reaction stalls, consider the following:

  • Solvent Choice: While ethanol and methanol are common, other solvents can be explored. Some literature reports the use of solvent-free conditions or microwave irradiation to drive the reaction to completion.[6][7][8]

  • Catalyst: While the Hantzsch synthesis does not typically require a catalyst, some modern variations employ catalysts to improve reaction rates and yields.[9]

  • Reagent Stoichiometry: A slight excess of thiourea is often used to ensure the complete consumption of the more expensive α-haloketone.[1] A molar ratio of 1:1.2 to 1:1.5 (α-haloketone to thiourea) is common.

Question: My final product is discolored and difficult to purify. What are the best practices for purification?

Answer: A common method for purification is recrystallization from ethanol or an ethanol-water mixture.[10] If your product is discolored, this often indicates the presence of impurities.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for purification. A solvent system of ethyl acetate and hexane is often effective.

  • Washing: Ensure the filtered product is washed thoroughly with cold water to remove any inorganic salts from the neutralization step, followed by a wash with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Hantzsch thiazole synthesis.[2] The mechanism involves three main steps:

  • Nucleophilic Attack (SN2): The sulfur atom of thiourea, a strong nucleophile, attacks the α-carbon of the 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, displacing the bromide ion.[4][11]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring.[1][11]

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[11]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-bromo-1-(3,4-dimethoxyphenyl)ethanone and thiourea.[1] The α-bromoketone is typically synthesized by the bromination of 3',4'-dimethoxyacetophenone.

Q3: What are the optimal reaction conditions to maximize yield?

A3: Optimal conditions can vary, but a general guideline for high yields includes:

  • Using a slight excess of thiourea.[1]

  • Refluxing in a polar protic solvent such as ethanol for 1-3 hours.

  • Careful monitoring of the reaction by TLC.

  • Proper neutralization to a basic pH to ensure complete precipitation of the product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Melting Point: Compare the observed melting point to the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[3]

    • FTIR: To identify key functional groups.[3]

  • Mass Spectrometry: To confirm the molecular weight.[3]

  • Thin Layer Chromatography (TLC): To assess purity by observing a single spot.[1]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Reported Yield (%)
EthanolReflux (~78°C)2~85-95%
MethanolReflux (~65°C)3~80-90%
IsopropanolReflux (~82°C)2~85-95%
Solvent-free80-100°C0.5 - 1>90%

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

  • Materials:

    • 3',4'-Dimethoxyacetophenone

    • Bromine

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 3',4'-dimethoxyacetophenone (1 equivalent) in glacial acetic acid in a flask equipped with a dropping funnel and a stir bar.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until the red-brown color of bromine disappears.

    • Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

    • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

    • Thiourea

    • Ethanol (95%)

    • 10% Sodium Carbonate solution

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents).

    • Add 95% ethanol to the flask (approximately 10 mL per gram of the bromoketone).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium carbonate. The volume of the sodium carbonate solution should be about three times the volume of the ethanol used.

    • Stir the resulting suspension for 15-20 minutes. A precipitate of the free amine should form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with plenty of cold water and then with a small amount of cold diethyl ether.

    • Dry the product in a desiccator or a vacuum oven at low heat.

    • If necessary, recrystallize the crude product from ethanol.

Visualizations

Synthesis_Pathway Reactant1 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Intermediate Isothiouronium Intermediate Reactant1->Intermediate S_N2 Attack Reactant2 Thiourea Reactant2->Intermediate S_N2 Attack Product This compound Intermediate->Product Cyclization & -H2O

Caption: Hantzsch synthesis pathway for the target molecule.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Verify Reaction Temperature Start->CheckTemp CheckWorkup Review Work-up Procedure (pH) Start->CheckWorkup CheckTLC Analyze TLC for Completion Start->CheckTLC Impure Impure Materials CheckPurity->Impure TempIssue Incorrect Temp CheckTemp->TempIssue WorkupIssue Improper pH CheckWorkup->WorkupIssue Incomplete Incomplete Rxn CheckTLC->Incomplete Sol_Purify Purify Reactants Impure->Sol_Purify Yes Sol_AdjustTemp Adjust Heating TempIssue->Sol_AdjustTemp Yes Sol_Neutralize Ensure Basic pH WorkupIssue->Sol_Neutralize Yes Sol_Extend Extend Rxn Time Incomplete->Sol_Extend Yes

Caption: Troubleshooting workflow for low reaction yield.

Caption: Key factors influencing the reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues encountered with 2-aminothiazole derivatives in biological assays.

Troubleshooting Guides

Issue: Compound Precipitation Observed in Aqueous Assay Buffer

The appearance of a precipitate or cloudiness upon addition of your 2-aminothiazole derivative to an aqueous buffer is a common indicator of poor solubility. This can lead to inaccurate and unreliable assay results. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution start Precipitation Observed check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock check_conc Is the final compound concentration too high? check_stock->check_conc Yes remake_stock Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_solvent Is the final co-solvent concentration appropriate? check_conc->check_solvent No lower_conc Lower the final compound concentration. check_conc->lower_conc Yes check_buffer Is the buffer pH and composition optimal? check_solvent->check_buffer Yes adjust_solvent Optimize co-solvent concentration (typically <1%). Perform a solvent tolerance assay. check_solvent->adjust_solvent No adjust_buffer Adjust buffer pH. Consider alternative buffer systems. check_buffer->adjust_buffer Yes advanced Utilize advanced solubilization techniques. check_buffer->advanced No

Caption: Troubleshooting workflow for compound precipitation.
Comparison of Solubility Enhancement Techniques

Several methods can be employed to improve the solubility of 2-aminothiazole derivatives. The choice of technique depends on the specific compound properties, the biological assay, and the stage of drug development.

Technique Principle Advantages Disadvantages Best Suited For
Co-solvents Increasing the polarity of the solvent system with a water-miscible organic solvent.[1]Simple, rapid, and effective for initial screening.[1]Potential for solvent toxicity to cells and interference with assay components.[2]High-throughput screening, initial in vitro assays.
pH Adjustment Ionizing the 2-amino group by altering the pH of the medium. The amino group of 2-aminothiazole can be protonated in acidic conditions, which may increase aqueous solubility.[1][3]Simple and cost-effective.Can affect compound stability and biological activity; may not be compatible with all assays.Compounds with ionizable groups.
Cyclodextrins Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclic oligosaccharide.[1]High solubilization capacity, low toxicity.Can be expensive; may alter the free concentration of the compound.In vitro and in vivo studies where co-solvents are not suitable.
Solid Dispersions Dispersing the compound in an inert carrier matrix at the solid state.Can significantly enhance dissolution rate and bioavailability.Requires formulation development and characterization.Preclinical and clinical formulation development.
Particle Size Reduction Increasing the surface area of the solid compound through micronization or nanonization.[1]Improves dissolution rate.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.Oral and parenteral formulations.

Frequently Asked Questions (FAQs)

Q1: What is the first and most straightforward method to try and solubilize a new 2-aminothiazole derivative for a cell-based assay?

A: The most common and initial approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its high solubilizing power for a broad range of organic molecules and its miscibility with water.[4]

  • Recommendation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the assay low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[2] A solvent tolerance assay is recommended to determine the maximum acceptable DMSO concentration for your specific cell line.

Q2: How do I determine the maximum tolerated concentration of a co-solvent like DMSO for my cell line?

A: You should perform a solvent tolerance assay. This involves exposing your cells to a range of co-solvent concentrations (without your test compound) and measuring cell viability.

  • Brief Protocol:

    • Seed your cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of your co-solvent (e.g., DMSO) in the cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%), including a no-solvent control.

    • Replace the medium in the cell plates with the solvent dilutions and incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

    • The highest concentration of the co-solvent that does not significantly reduce cell viability compared to the no-solvent control is considered the maximum tolerated concentration.

Q3: My 2-aminothiazole derivative has an ionizable amino group. How can I use pH adjustment to improve its solubility?

A: The basic amino group on the thiazole ring can be protonated at acidic pH, forming a more soluble salt.[1][3] You can attempt to dissolve your compound in buffers with different pH values to determine its pH-solubility profile.

  • Considerations:

    • The optimal pH for solubility may not be compatible with your biological assay. Extreme pH values can denature proteins and affect cell viability.

    • Changes in pH can also alter the charge of your compound, which might affect its ability to cross cell membranes and interact with its target.

    • It is essential to run appropriate pH controls in your assay to ensure that any observed effects are due to your compound and not the buffer conditions.

Q4: What are cyclodextrins, and how can they help with the solubility of 2-aminothiazole derivatives?

A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate poorly water-soluble molecules, like many 2-aminothiazole derivatives, within their central cavity, forming an inclusion complex that has significantly improved aqueous solubility.[1]

  • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their higher solubility and lower toxicity compared to parent β-cyclodextrin.

Q5: How do I choose the best solubility enhancement strategy for my specific 2-aminothiazole derivative?

A: The selection of an appropriate strategy is a multi-faceted decision. The following decision tree can guide your choice.

G cluster_start Initial Assessment cluster_screening Early Stage / HTS cluster_development Lead Optimization / Preclinical start Poorly Soluble 2-Aminothiazole Derivative co_solvent Use Co-solvents (e.g., DMSO) start->co_solvent ph_adjust_initial Attempt pH Adjustment (if compound is ionizable) start->ph_adjust_initial cyclodextrin Use Cyclodextrins co_solvent->cyclodextrin Toxicity or Assay Interference ph_adjust_initial->cyclodextrin pH Incompatibility solid_dispersion Formulate as Solid Dispersion cyclodextrin->solid_dispersion Further Development particle_reduction Particle Size Reduction solid_dispersion->particle_reduction Formulation Strategy chem_mod Chemical Modification (Salt Formation, Prodrug) particle_reduction->chem_mod Alternative Approach

Caption: Decision tree for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a method for determining the kinetic solubility of a compound, which is relevant for initial screening in drug discovery.

Materials:

  • Test 2-aminothiazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplates

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the 2-aminothiazole derivative in 100% DMSO.

  • Prepare Standard Curve: Create a serial dilution of the stock solution in DMSO. Then, dilute these standards in PBS to generate a standard curve (e.g., 100 µM to 1 µM) with a constant final DMSO concentration (e.g., 1%).

  • Sample Preparation: In a separate 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in triplicate. This results in a final theoretical concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

  • Measurement: Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

  • Read Absorbance: Measure the UV absorbance at the λmax of the compound.

  • Calculation: Determine the concentration of the dissolved compound in the supernatant using the standard curve. This concentration represents the kinetic solubility.

Protocol 2: Preparation of a 2-Aminothiazole Derivative-Cyclodextrin Inclusion Complex

This protocol describes a method for preparing a solid inclusion complex of a 2-aminothiazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[1]

Materials:

  • 2-aminothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stirring plate and magnetic stir bar

  • Freeze-dryer

Procedure:

  • Prepare HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in deionized water.

  • Add Compound: Slowly add the 2-aminothiazole derivative to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously.

  • Complexation: Stir the mixture at room temperature for 24-48 hours. The solution may become clear as the complex forms.

  • Freezing: Freeze the resulting solution at -80°C until completely solid.

  • Lyophilization: Lyophilize the frozen solution using a freeze-dryer to obtain a solid, amorphous powder of the inclusion complex.

  • Characterization: The resulting powder can be characterized for its solubility, dissolution rate, and physical properties (e.g., using DSC, XRD). The aqueous solubility of the complex can be determined and compared to that of the free compound.

Data Presentation

Table 1: Example of Co-solvent Effect on the Apparent Solubility of a Model 2-Aminothiazole Derivative
DMSO Concentration in Water (v/v)Apparent Solubility (µg/mL)Fold Increase
0% (Pure Water)< 1-
1%1515
5%8585
10%250250

Note: This is example data and the actual solubility will vary depending on the specific 2-aminothiazole derivative.

Table 2: Example of Solubility Enhancement of a Model 2-Aminothiazole Derivative using Cyclodextrins
FormulationSolubility in Water (µg/mL)Fold Increase
Free Compound< 1-
Compound:HP-β-CD (1:1 molar ratio)5555
Compound:SBE-β-CD (1:1 molar ratio)120120

Note: This is example data and the actual enhancement will depend on the specific compound and cyclodextrin used.

References

Optimizing reaction conditions for the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the possibility of side reactions.[1]

  • Purity of Reactants: The purity of both the α-haloketone and the thioamide is crucial.[1] Impurities can lead to unwanted side reactions, which consume starting materials and complicate the purification of the final product.[1] 2-aminothiophenols, for instance, are susceptible to oxidation, so ensure they are pure and have been stored correctly under an inert atmosphere.[2] The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent plays a significant role in the reaction rate and yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates.[1] It is advisable to perform small-scale solvent screening to identify the best option for your reaction.[1]

    • Temperature: Reaction temperatures can vary significantly. Conventional heating methods often require refluxing for several hours, while microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1] Suboptimal temperatures may lead to incomplete reactions or the formation of side products.[2]

    • Reaction Time: If the reaction is not reaching completion, consider increasing the reaction time.[2] Monitor the progress using Thin Layer Chromatography (TLC).[2]

  • Stoichiometry: Ensure the correct molar ratio of reactants. For example, in the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, a 1:1 molar ratio of the aminothiophenol and aldehyde is typical, though a slight excess of the aldehyde can sometimes be used to drive the reaction to completion.[2]

  • Incomplete Oxidation: A common side product is the dihydro-benzothiazole intermediate, which indicates incomplete oxidation.[2] Ensure an efficient oxidant is used or that the reaction is open to air if atmospheric oxygen is the intended oxidant.[2]

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

Controlling regioselectivity is critical for obtaining the desired product. In the Hantzsch synthesis with N-monosubstituted thioureas, the reaction medium is a key factor:[3]

  • Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[3]

  • Acidic Conditions: Performing the synthesis under acidic conditions can result in a mixture of isomers.[3] The proportion of each isomer is influenced by the specific acid, temperature, and substrate structure.[3] To favor a single isomer, carefully control the pH of your reaction medium.[3]

Q3: How do I purify the final substituted thiazole product?

Purification is typically achieved through recrystallization from a suitable solvent like ethanol or methanol.[2] Alternatively, column chromatography on silica gel can be used.[2] The crude product of some Hantzsch syntheses can be isolated by simple filtration and may be pure enough for characterization.[4]

Q4: What are some common side products in thiazole synthesis and how can they be minimized?

A frequent side product is the intermediate 2,3-dihydro-benzothiazole, indicating incomplete oxidation.[2] To minimize this, ensure an efficient oxidant is used or that the reaction is exposed to air if atmospheric oxygen is the intended oxidant.[2] Other side products can arise from the degradation of starting materials, especially under harsh reaction conditions.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis of a Hantzsch Thiazole Derivative.

EntryCatalyst Amount (mol%)SolventTemperature (°C)Time (h)Yield (%)
15H₂O65540
210H₂O65455
315H₂O653.570
415EtOH65375
515CH₃CN65460
615EtOH/H₂O (1/1)652.590
715EtOH/H₂O (1/1)Room Temp650
815EtOH/H₂O (1/1)80288

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives. The specific reactants were 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde, with silica-supported tungstosilisic acid as the catalyst.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [4]

  • Reactant Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Isolation: Filter the mixture through a Buchner funnel.

  • Washing: Use water to rinse the collected solid (filter cake).

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Analysis: Once dry, determine the mass of the product and calculate the percent yield. The product can be further analyzed by determining its melting point and running a TLC.[4]

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives [5]

  • Mixture Preparation: Prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in a 1:1 ethanol/water solvent system (5 mL).

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

    • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, filter the solid and dissolve it in acetone. The silica-supported catalyst can be recovered by filtration for reuse.

  • Product Isolation: Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.

Visualizations

Troubleshooting_Low_Yield Start Low Reaction Yield CheckPurity Check Purity of Reactants (α-haloketone, thioamide) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckOxidation Check for Incomplete Oxidation Start->CheckOxidation Pure Reactants are Pure CheckPurity->Pure Yes Impure Impure Reactants CheckPurity->Impure No AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp ChangeSolvent Screen Solvents OptimizeConditions->ChangeSolvent IncreaseTime Increase Reaction Time OptimizeConditions->IncreaseTime Oxidant Add/Change Oxidant or Ensure Air Exposure CheckOxidation->Oxidant Purify Purify/Use Fresh Starting Materials Impure->Purify Purify->Start ImprovedYield Improved Yield AdjustTemp->ImprovedYield ChangeSolvent->ImprovedYield IncreaseTime->ImprovedYield Oxidant->ImprovedYield

Caption: Troubleshooting flowchart for low yields in thiazole synthesis.

Hantzsch_Synthesis_Workflow Start Start: Combine α-Haloketone and Thioamide AddSolvent Add Solvent (e.g., Ethanol) Start->AddSolvent Heat Heat Reaction Mixture (Conventional or Microwave) AddSolvent->Heat Monitor Monitor Progress by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Product (e.g., add base) Cool->Precipitate Isolate Isolate Product by Filtration Precipitate->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry the Product Wash->Dry Analyze Analyze Product (Yield, Purity, etc.) Dry->Analyze

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

References

Technical Support Center: Troubleshooting the Biological Evaluation of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results and common challenges during the biological evaluation of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: My thiazole compound shows low or no activity in my cell-based assay. What are the common causes?

A1: Several factors can lead to a lack of observable activity. A primary reason is often poor aqueous solubility of the thiazole compound, which prevents it from reaching its intracellular target.[1][2] Another possibility is that the compound may be unstable in the cell culture medium, degrading before it can exert its effect.[3][4] It's also important to consider that the chosen cell line may not express the target protein or may have a resistance mechanism. Finally, the compound concentration might be too low to elicit a response.

Q2: I'm observing high cytotoxicity in my non-cancerous (control) cell line. How can I determine if this is an off-target effect?

A2: High cytotoxicity in control cell lines is a common issue and suggests a lack of selectivity.[3] This can be due to several reasons:

  • Compound concentration is too high: It is crucial to perform a dose-response curve to determine the therapeutic window.[3]

  • Solvent toxicity: Ensure the final concentration of solvents like DMSO is non-toxic to the cells (typically <0.5%).[1]

  • Inherent non-specific cytotoxicity: The compound might be interacting with unintended targets, a common concern with thiazole derivatives.[3] This can manifest as disruption of mitochondrial membrane potential or induction of oxidative stress.[3][5]

To investigate this, consider performing counter-screening against unrelated targets and using assays that can differentiate between apoptosis and necrosis, such as an Annexin V/Propidium Iodide (PI) assay.[3]

Q3: The results of my cytotoxicity assays are highly variable between experiments. What can I do to improve consistency?

A3: High variability in cytotoxicity assays can be frustrating and can stem from several experimental factors.[5] Common causes include:

  • Compound precipitation: Visually inspect your media for any precipitate after adding the compound. Thiazole compounds can have limited solubility.[3]

  • Inconsistent cell seeding: Ensure a uniform number of healthy, log-phase cells are plated in each well.[5]

  • Pipetting errors: Calibrate your pipettes regularly and use proper pipetting techniques.

  • Incubator fluctuations: Ensure stable temperature, CO2, and humidity levels in your incubator.[5]

  • Compound instability: Prepare fresh stock solutions and dilute them immediately before use.[3]

Q4: My thiazole compound is a potent enzyme inhibitor in vitro, but it shows poor activity in vivo. What could be the reason?

A4: This is a frequent challenge in drug development. Poor in vivo efficacy despite good in vitro potency often points to issues with the compound's pharmacokinetic properties.[6] Key factors include:

  • Poor oral bioavailability: This can be due to low aqueous solubility, low intestinal permeability, or significant first-pass metabolism in the liver and gut wall.[6]

  • Rapid clearance: The compound may be quickly removed from systemic circulation.

  • Formation of reactive metabolites: Thiazole-containing drugs can be converted into reactive metabolites by enzymes like cytochrome P450s, which can lead to toxicity and reduced efficacy.[7]

To diagnose the issue, in vivo pharmacokinetic studies comparing intravenous and oral administration are recommended to determine the absolute bioavailability.[6]

Troubleshooting Guides

Issue 1: Poor Compound Solubility in Aqueous Assay Buffer

Poor solubility is a prevalent issue with thiazole derivatives that can hinder their biological evaluation.[1]

Troubleshooting Workflow:

G start Start: Poorly Soluble Thiazole Compound step1 Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) start->step1 decision1 Is Compound Soluble and Assay Tolerant (<0.5% co-solvent)? step1->decision1 step2 Proceed with Biological Assay decision1->step2 Yes step3 Consider Advanced Solubilization Strategies decision1->step3 No step4 Options: - Micellar Solubilization (Surfactants) - Use of Cyclodextrins - Prodrug Approach step3->step4 end End: Compound Solubilized step4->end

Caption: Troubleshooting workflow for poor compound solubility.

Issue 2: High Background Cytotoxicity or Off-Target Effects

Distinguishing on-target from off-target effects is critical for the development of selective therapeutics.[3]

Troubleshooting Workflow:

G start Start: High Cytotoxicity in Control Cell Line step1 Perform Dose-Response Curve in Target and Control Cells start->step1 step2 Calculate Selectivity Index (SI) (IC50 in Control / IC50 in Target) step1->step2 decision1 Is SI > 10? step2->decision1 step3 Compound shows selectivity. Proceed with further studies. decision1->step3 Yes step4 Investigate Off-Target Mechanisms decision1->step4 No step5 Assays to Consider: - Annexin V/PI for Apoptosis vs. Necrosis - ROS Production Assay - Mitochondrial Membrane Potential Assay step4->step5 step6 Consider Structural Modification to Improve Selectivity step5->step6

Caption: Workflow to investigate off-target cytotoxicity.

Data Presentation

Table 1: Example IC50 Values of Thiazole Derivatives in Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[8]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[8]
5k MDA-MB-231 (Breast)0.176--[9]
9 HepG2 (Liver)1.61 ± 1.92--[10]
10 HepG2 (Liver)1.98 ± 1.22--[10]
23 MCF-7 (Breast)5.715-Fluorouracil6.14[10]

Table 2: Example Inhibitory Activity of Thiazole Derivatives Against Various Enzymes

Compound IDTarget EnzymeIC50 / KI ValueReference CompoundReference ValueCitation
3c Aldose ReductaseKI: 5.47 ± 0.53 nMEpalrestatKI: 34.53 ± 2.52 nM[11]
3c α-GlucosidaseKI: 1.76 ± 0.01 µMAcarboseKI: 23.53 ± 2.72 µM[11]
28 CDK2IC50: 0.35 ± 1.07 µMRoscovitineIC50: 0.39 ± 0.47 µM[12]
40 B-RAFV600EIC50: 23.1 ± 1.2 nMDabrafenibIC50: 47.2 ± 2.5 nM[12]
4c VEGFR-2IC50: 0.15 µMSorafenibIC50: 0.059 µM[8]
3b PI3KαIC50: 0.086 ± 0.005 µMAlpelisibSimilar[13]
3b mTORIC50: 0.221 ± 0.014 µMDactolisibWeaker[13]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the thiazole compound in the appropriate culture medium.[3] Include a vehicle control (e.g., 0.2% DMSO in medium) and an untreated control.[3]

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions or controls to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Seed cells in a 6-well plate. After attachment, treat with the thiazole compound at desired concentrations for the specified time. Include untreated and vehicle controls.[3]

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

  • Analysis: Add 400 µL of 1x binding buffer to each tube and analyze immediately using a flow cytometer.[3]

    • Viable cells: FITC-negative and PI-negative

    • Early apoptotic cells: FITC-positive and PI-negative

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive

    • Primary necrotic cells: FITC-negative and PI-positive

Signaling Pathways and Experimental Workflows

Many thiazole-based compounds exert their anticancer effects by inhibiting critical cell survival pathways, such as the PI3K/Akt/mTOR pathway.[5][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiazole Thiazole Compound Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole compounds.

References

Technical Support Center: Synthesis and Purification of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. Specifically, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is reacted with thiourea.

Q2: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

A2: A common procedure involves reacting 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one with thiourea in ethanol. The reaction mixture is typically heated under reflux. After completion, the mixture is made basic to precipitate the product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The disappearance of the starting materials (α-bromoketone and thiourea) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Q4: What are the common methods for purifying the crude product?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent like ethanol is often effective. For higher purity, silica gel column chromatography is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Degradation of Starting Material: The α-bromoketone can be unstable.

  • Incorrect Reaction Conditions: Temperature or reaction time may not be optimal.

  • Product Lost During Workup: The product may be soluble in the aqueous layer if the pH is too low.

Solutions:

  • Monitor Reaction by TLC: Ensure the starting materials are consumed before stopping the reaction.

  • Use Fresh Starting Materials: Use freshly prepared or properly stored 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.

  • Optimize Reaction Time and Temperature: Gradually increase the reflux time and monitor the reaction.

  • Ensure Basic pH During Workup: After the reaction, adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure the amine product precipitates.[1]

Issue 2: Impure Product After Initial Precipitation

Possible Causes:

  • Unreacted Starting Materials: Residual thiourea or α-bromoketone may be present.

  • Formation of Side Products: Isomeric impurities or other byproducts from side reactions can occur. Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-amino-thiazole.[2]

Solutions:

  • Thorough Washing: Wash the crude product with water to remove any water-soluble impurities like unreacted thiourea.

  • Recrystallization: Recrystallize the crude product from ethanol.[3] This is often effective in removing minor impurities.

  • Column Chromatography: For high purity, column chromatography is the most effective method.

Issue 3: Difficulty with Column Chromatography Purification

Possible Causes:

  • Inappropriate Solvent System: The chosen eluent may not provide adequate separation.

  • Column Overloading: Loading too much crude product can lead to poor separation.

  • Improper Column Packing: Air bubbles or channels in the silica gel will result in inefficient separation.

Solutions:

  • Optimize Solvent System using TLC: Before running the column, determine the best solvent system using TLC. The ideal system should give a good separation between your product and impurities, with the product having an Rf value of around 0.3-0.4. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[1]

  • Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band.

  • Careful Column Packing: Pack the column using a slurry method to ensure a homogenous and bubble-free stationary phase.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one in ethanol.

  • Addition of Thiourea: To this solution, add a solution of thiourea in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 45 minutes.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to adjust the pH to 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried sample onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionMonitor with TLC, increase reaction time if necessary.
Product loss during workupEnsure pH is basic (8-9) before extraction.[1]
Impure Product Unreacted starting materialsWash crude product with water and perform recrystallization.
Side product formationPurify by column chromatography.
Column Issues Poor separationOptimize eluent system using TLC.[4]
Band tailing/streakingAdd a small amount of a basic modifier like triethylamine to the eluent.

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane/Ethyl Acetate (gradient elution)
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 1:1 Hexane:Ethyl Acetate (or higher polarity if needed)
Monitoring TLC with UV visualization

Visualizations

Synthesis_Workflow A Reactants: 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one + Thiourea B Hantzsch Thiazole Synthesis (Ethanol, Reflux) A->B C Crude Product Mixture B->C D Workup (NaHCO3 wash, Extraction) C->D E Purification D->E G Recrystallization (Ethanol) E->G Option 1 H Column Chromatography (Silica Gel) E->H Option 2 F Pure 4-(3,4-Dimethoxyphenyl)- 1,3-thiazol-2-amine G->F H->F

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Purity Start Impure Product Detected CheckTLC Analyze by TLC. Are starting materials present? Start->CheckTLC Wash Wash with water and recrystallize. CheckTLC->Wash Yes SideProducts Are there extra spots close to the product? CheckTLC->SideProducts No Pure Pure Product Wash->Pure Column Perform Column Chromatography. OptimizeColumn Optimize column conditions (gradient, solvent modifier). Column->OptimizeColumn SideProducts->Column Yes SideProducts->Pure No OptimizeColumn->Pure

Caption: Decision tree for troubleshooting product purity issues.

Hantzsch_Reaction cluster_reactants Reactants cluster_product Product R1 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one P1 This compound R1->P1 Hantzsch Synthesis R2 Thiourea R2->P1

Caption: Hantzsch synthesis reaction scheme.

References

Technical Support Center: Optimizing 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the structure of 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine to improve its efficacy as a potential anticancer agent targeting tubulin polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound and its derivatives?

Based on its structural similarity to other known anticancer agents, the primary hypothesized mechanism of action is the inhibition of tubulin polymerization.[1][2][3] The 2-aminothiazole core is a recognized scaffold in the development of tubulin inhibitors.[1][2] These compounds are thought to bind to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

Q2: What structural modifications can be made to the parent compound to improve its efficacy?

Improving efficacy often involves a systematic exploration of the structure-activity relationship (SAR). Key areas for modification include:

  • The 2-amino group: Acylation or substitution on the amine can significantly impact activity. For instance, introducing substituted benzoyl groups has been shown to increase antitubercular activity in some 2-aminothiazole series.[4][5]

  • The 4-phenyl ring: Modifications to the 3,4-dimethoxyphenyl ring can alter binding affinity and pharmacokinetic properties. Bioisosteric replacement of the methoxy groups with other substituents is a common strategy to improve metabolic stability and reduce potential toxicity.

  • The thiazole core: While generally considered important for activity, minor modifications or isosteric replacement (e.g., with an oxazole) could be explored to fine-tune physicochemical properties.

Q3: What are some common bioisosteric replacements for the 3,4-dimethoxyphenyl group?

Bioisosterism is a key strategy in drug design to enhance efficacy and improve pharmacokinetic profiles.[6][7][8][9] For a 3,4-dimethoxyphenyl moiety, potential bioisosteric replacements include:

  • Other substituted phenyl rings: Introducing different patterns of methoxy, hydroxyl, or halogen substitutions can modulate activity.

  • Heterocyclic rings: Replacing the phenyl ring with a pyridine or other heterocyclic system can alter solubility and hydrogen bonding potential.

  • Fused ring systems: Indazole or other bicyclic structures can mimic the spatial arrangement of the dimethoxy groups while offering different electronic and metabolic properties.

Troubleshooting Guides

In Vitro Tubulin Polymerization Assay

This assay is critical for directly measuring the inhibitory effect of your compounds on microtubule formation.

Problem: No or very low polymerization signal in the control group.

  • Possible Cause 1: Inactive Tubulin. Tubulin is a sensitive protein that can be denatured by improper handling.

    • Solution: Ensure tubulin was snap-frozen in liquid nitrogen and stored at -70°C. Avoid multiple freeze-thaw cycles. Do not refreeze any leftover diluted tubulin.[10] Lyophilized tubulin should be kept in a desiccated environment.[10]

  • Possible Cause 2: Incorrect Assay Conditions. Tubulin polymerization is highly dependent on temperature and buffer composition.

    • Solution: The spectrophotometer or plate reader must be pre-warmed to and maintained at 37°C.[10] All buffers and tubulin should be kept on ice before starting the reaction to prevent premature polymerization.[10] Ensure the GTP concentration is correct as it is essential for polymerization.

  • Possible Cause 3: Incorrect Spectrophotometer Settings.

    • Solution: For absorbance-based assays, the wavelength should be set to 340 nm.[10][11] The spectrophotometer must be in "kinetic mode" to take readings over time.[10]

Problem: High background signal or precipitate formation.

  • Possible Cause 1: Compound Precipitation. The test compound may not be soluble in the assay buffer.

    • Solution: Visually inspect the wells for any precipitate. Test the compound in the buffer alone to see if it causes an increase in absorbance.[10] If solubility is an issue, a small amount of a co-solvent like DMSO can be used, but the final concentration should typically not exceed 2%.[12]

  • Possible Cause 2: Light Scattering.

    • Solution: Ensure all solutions are properly filtered and free of dust or other particulates.

MTT/XTT Cell Viability Assay

These colorimetric assays are used to assess the cytotoxic effects of your compounds on cancer cell lines.

Problem: High variability between replicate wells.

  • Possible Cause 1: Inaccurate Cell Plating. Uneven cell distribution in the wells is a common source of error.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for consistency and check pipette accuracy.

  • Possible Cause 2: Edge Effects. Wells on the edge of the 96-well plate are prone to evaporation, leading to altered cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Problem: Low absorbance readings in the untreated control wells.

  • Possible Cause 1: Low Cell Number. The initial cell seeding density may be too low.

    • Solution: Optimize the cell number for your specific cell line to ensure the absorbance values fall within the linear range of the assay, typically between 0.75 and 1.25.[13][14]

  • Possible Cause 2: Insufficient Incubation Time. The incubation time with the MTT reagent may be too short for formazan crystals to form.

    • Solution: Increase the incubation time with the MTT reagent until purple crystals are visible in the cells under a microscope.[13]

Problem: Test compound interferes with the assay.

  • Possible Cause: Chemical Interference. Some compounds can chemically reduce the MTT reagent or the color of the compound itself can interfere with absorbance readings.

    • Solution: Run a control experiment with the test compound in cell-free media to check for any direct reaction with the MTT reagent.[15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with your compound.

Problem: Poor resolution of G0/G1 and G2/M peaks.

  • Possible Cause 1: Cell Clumping. Aggregates of cells will be interpreted as single events with higher DNA content, skewing the results.

    • Solution: Gently vortex the cell pellet during the ethanol fixation step.[16] Consider passing the cells through a nylon mesh filter before analysis.[17]

  • Possible Cause 2: Incomplete RNA Digestion. Propidium iodide (PI) can also bind to double-stranded RNA, leading to a broadened G1 peak.

    • Solution: Ensure that RNase A is added to the staining solution and that the incubation is sufficient to degrade all RNA.[18]

Problem: Large sub-G1 peak in untreated control cells.

  • Possible Cause: High Level of Apoptosis. This indicates that the cells were not healthy at the start of the experiment.

    • Solution: Ensure that cells are in the exponential growth phase and have high viability before starting the treatment. Avoid over-confluency or nutrient deprivation in the cell culture.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50) of selected 2-aminothiazole derivatives with structural similarities to this compound, demonstrating the impact of structural modifications on anticancer activity.

Compound IDR1 (Substitution on 2-amino group)R2 (Substitution on 4-phenyl group)Cell LineIC50 (µM)Reference
10s 2,4-dimethoxyphenyl4-methoxyphenylSGC-79010.36[1]
MGC-8030.52[1]
BGC-8230.86[1]
10l 3,4,5-trimethoxyphenyl3-hydroxy-4-methoxyphenylHT-1080<1[1]
4c p-nitrophenyl2-p-tolylSKNMC10.8[19]
4d m-chlorophenyl2-p-tolylHep-G211.6[19]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Absorbance-based)

This protocol is adapted from established methods to monitor tubulin polymerization by measuring the increase in optical density at 340 nm.[11]

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Keep on ice.[10]

    • GTP Stock (100 mM): Dissolve in GTB and store in aliquots at -70°C. Dilute to 10 mM in GTB on the day of the experiment.[10]

    • Tubulin Solution: Reconstitute lyophilized tubulin (e.g., porcine brain tubulin) to 10 mg/ml in ice-cold GTB with 1 mM GTP. Keep on ice and use within an hour.[12]

  • Assay Procedure:

    • Pre-warm a 96-well half-area plate to 37°C in a temperature-controlled spectrophotometer.[10]

    • On ice, prepare the reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine the test compound (dissolved in a suitable solvent like DMSO, final concentration ≤2%) or vehicle control with the tubulin solution.[10]

    • Add ice-cold GTB to bring the final volume to 100 µl.

    • Transfer the reaction mix to the pre-warmed 96-well plate.

    • Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[10]

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the effect of the compound on the lag time, polymerization rate (Vmax), and the final polymer mass compared to the vehicle control.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for determining cell viability after treatment with the test compounds.[20][21]

  • Cell Plating:

    • Harvest cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value of the compound by plotting cell viability against the compound concentration.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes how to prepare cells for cell cycle analysis by flow cytometry.[16][17][18]

  • Cell Harvesting and Fixation:

    • Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 ml of cold PBS.

    • While gently vortexing, slowly add 4 ml of ice-cold 70% ethanol to fix the cells.

    • Incubate at 4°C for at least 30 minutes (or up to 2 weeks).[16]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Modification cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_analysis Data Analysis start 4-(3,4-Dimethoxyphenyl)- 1,3-thiazol-2-amine mod Structural Modification (e.g., Bioisosteric Replacement) start->mod purify Purification & Characterization mod->purify tubulin_assay Tubulin Polymerization Assay purify->tubulin_assay Direct Target Interaction mtt_assay MTT/XTT Cytotoxicity Assay purify->mtt_assay sar Establish SAR tubulin_assay->sar cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle If active ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assay cell_cycle->apoptosis If G2/M arrest cell_cycle->sar apoptosis->sar ic50->sar sar->mod Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for modifying and evaluating novel 2-aminothiazole derivatives.

Signaling_Pathway compound 4-(3,4-Dimethoxyphenyl)- 1,3-thiazol-2-amine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to mt_disruption Microtubule Dynamics Disruption tubulin->mt_disruption Inhibits Polymerization spindle Mitotic Spindle Malformation mt_disruption->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Activates Spindle Assembly Checkpoint apoptosis Apoptosis g2m_arrest->apoptosis Leads to

Caption: Hypothesized signaling pathway for tubulin inhibitors leading to apoptosis.

References

Refinement of molecular modeling parameters for docking thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Molecular Modeling of Thiazole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular modeling and docking of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is parameter refinement crucial for docking thiazole derivatives?

A1: Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1][2] Standard force fields used in molecular docking simulations may not always accurately represent the specific electronic and conformational properties of the thiazole ring and its various substitutions. Refining parameters, such as partial charges, bond angles, and dihedral angles, is essential to improve the accuracy of docking predictions, leading to more reliable binding affinity estimates and interaction poses.

Q2: What are the most common software packages used for docking thiazole derivatives?

A2: A variety of software packages are available for molecular docking studies. Commonly used programs include AutoDock and AutoDock Vina, Glide (Schrödinger), and Molecular Operating Environment (MOE).[1][3][4][5] The choice of software often depends on the specific research needs, computational resources, and whether a commercial or free academic license is preferred.

Q3: How can I validate the results of my docking simulations for thiazole derivatives?

A3: Validation of docking results is a critical step to ensure the reliability of the computational predictions. A common method is to re-dock a co-crystallized ligand into the active site of the target protein to see if the docking program can reproduce the experimentally observed binding pose.[6] Additionally, performing molecular dynamics (MD) simulations on the docked complex can help assess the stability of the predicted binding mode over time.[7][8][9]

Q4: What are some key protein targets for thiazole derivatives in drug discovery?

A4: Thiazole derivatives have been investigated as potential inhibitors for a wide range of protein targets implicated in various diseases. Some notable examples include tubulin in cancer, DNA gyrase and penicillin-binding proteins in bacterial infections, and viral proteases like the main protease (Mpro) of SARS-CoV-2.[10][11][12]

Troubleshooting Guide

Q1: My docking results show unrealistic binding poses for my thiazole derivative. What could be the issue?

A1: Unrealistic binding poses can arise from several factors. A primary cause can be an improperly defined docking box or search space.[1] Ensure the grid box encompasses the entire binding site of interest. Another reason could be the lack of or incorrect protonation states of the ligand or protein residues. It is also crucial to ensure that the initial 3D structure of the thiazole derivative is of good quality and has been properly energy minimized.[13][14]

Q2: The docking scores for my series of thiazole derivatives do not correlate well with their experimental binding affinities (e.g., IC50 values). How can I improve this?

A2: A lack of correlation between docking scores and experimental data is a common challenge. This may indicate that the scoring function of the docking program is not accurately capturing the key interactions for your specific system. To address this, you can try using a different docking program with a different scoring function. Advanced techniques like refining the force field parameters for your specific thiazole derivatives using quantum mechanics (QM) calculations can also improve the accuracy of the scoring.[15] Additionally, post-processing the docking results with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate binding free energy estimations.[11]

Q3: My docking simulation crashes or takes an excessively long time to complete. What are the possible solutions?

A3: Long computational times or crashes can be due to the complexity of the ligand, particularly with a large number of rotatable bonds.[13] You can try to reduce the number of rotatable bonds by keeping certain rigid parts of the molecule fixed during the docking process. For instance, amide or aromatic bonds can be locked.[13] Another approach is to simplify the ligand structure if possible, or to reduce the size of the search space (grid box) if it is unnecessarily large.[1]

Q4: I am unsure about the correct partial charges for the sulfur and nitrogen atoms in the thiazole ring. How can I assign them accurately?

A4: Accurate partial charges are critical for electrostatic interaction calculations in docking. While general-purpose force fields provide default charges, these may not be optimal for substituted thiazoles. A more accurate approach is to calculate the partial charges using quantum mechanical methods.[16][17][18] Density functional theory (DFT) calculations, for example, at the B3LYP/6-31G(d,p) level of theory, can provide more accurate electrostatic potential (ESP) derived charges.[17]

Quantitative Data Summary

Table 1: Docking Performance of Various Thiazole Derivatives

Thiazole Derivative ClassTarget ProteinPDB IDDocking Score / Binding AffinityKey Interactions NotedReference
Thiazole-coumarin conjugatesSARS-CoV-2 Mpro6LU7Binding Energy: -8.33 to -9.87 kcal/molInteractions with the active site of the enzyme[8]
Thiazole-triazole conjugatesACE2 Receptor-Binding Energy: -7.89 to -9.75 kcal/molInteractions with the active site of the enzyme[8][9]
2,4-Disubstituted ThiazolesTubulin4O2BIC50: 2.00 to 2.95 µM (polymerization inhibition)Interaction with the colchicine binding site[12]
Thiazole Schiff BasesB. subtilis DNA Gyrase--Stable binding inside the complex[7]
Azo-thiazole derivativesTarget Protein from PDB ID 1KZN1KZN-Favorable ligand-active site interactions[5]

Experimental Protocols

Protocol 1: General Molecular Docking Workflow

This protocol outlines a generalized workflow for performing molecular docking of thiazole derivatives.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[14]

    • Prepare the protein by removing water molecules and any co-crystallized ligands.[14]

    • Add hydrogen atoms and assign appropriate partial charges to the protein residues.[14]

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the thiazole derivative using a chemical drawing software and convert it to a 3D structure.[14]

    • Perform an initial energy minimization of the ligand structure.[14]

    • Assign partial charges to the ligand atoms. For improved accuracy with thiazole derivatives, consider using quantum mechanical calculations to derive these charges.[16][17][18]

  • Docking Simulation:

    • Define the binding site on the protein, typically by creating a grid box centered around the active site.[1]

    • Set the docking parameters, including the number of rotatable bonds in the ligand and the exhaustiveness of the search algorithm.

    • Run the docking simulation. The software will systematically sample different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.[14]

  • Analysis of Results:

    • Analyze the docked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[14]

    • The pose with the most favorable score and interactions is considered the most likely binding mode.[14]

    • Validate the docking protocol by re-docking a known inhibitor or the native ligand if available.[6]

Protocol 2: Refinement of Ligand Parameters using Quantum Mechanics

This protocol describes a general approach to refine the partial charges of a thiazole derivative using quantum mechanics (QM).

  • Geometry Optimization:

    • Perform a geometry optimization of the thiazole derivative using a QM method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[17] This can be done using software like Gaussian.[17]

  • Electrostatic Potential Calculation:

    • Once the geometry is optimized, calculate the electrostatic potential (ESP) on the molecular surface.

  • Charge Fitting:

    • Use a charge fitting procedure, such as the Merz-Kollman (MK) scheme, to derive the partial atomic charges from the calculated ESP.

  • Force Field Parameter Update:

    • Replace the default partial charges in the ligand's topology file with the newly calculated QM-derived charges for use in subsequent docking and molecular dynamics simulations.

Visualizations

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB structure, add H, assign charges) Grid_Gen Define Binding Site (Grid Generation) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D structure, energy minimization, assign charges) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Analyze Poses & Scores Docking_Run->Pose_Analysis Validation Validation (Re-docking, MD Simulation) Pose_Analysis->Validation Lead_Opt Lead Optimization Validation->Lead_Opt PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

References

Addressing instability of 2-aminothiazole compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of these compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My 2-aminothiazole compound is showing signs of degradation in a DMSO stock solution, even when stored at room temperature. What is happening?

A1: 2-aminothiazole derivatives can be unstable in dimethyl sulfoxide (DMSO) at room temperature.[1] This instability can lead to chemical decomposition, including oxidation and dimerization of the compound.[1] Such degradation can result in a loss of the parent compound and the appearance of unexpected peaks in your analytical assays, potentially leading to irreproducible biological data.[1]

Q2: I am observing a change in the solubility and appearance of my 2-aminothiazole compound solution when I alter the pH. Is this related to stability?

A2: Yes, the stability of 2-aminothiazole compounds is often pH-dependent. The amino group on the thiazole ring can be protonated in acidic conditions, which may increase aqueous solubility.[2] However, both strongly acidic and basic conditions can catalyze hydrolytic degradation. It is crucial to determine the optimal pH range for the stability of your specific derivative.

Q3: What are the primary degradation pathways for 2-aminothiazole compounds?

A3: 2-aminothiazole compounds are susceptible to several degradation pathways:

  • Photodegradation: Exposure to UV light can induce decarboxylation (if a carboxylic acid group is present) and cleavage of the thiazole ring, potentially forming carbodiimides and other byproducts.[3]

  • Oxidation: The thiazole ring and the exocyclic amino group can be susceptible to oxidation, especially in the presence of oxygen, trace metals, or certain solvents like DMSO.[1][4] This can lead to the formation of oxygenated derivatives.[1]

  • Hydrolysis: Under both acidic and basic conditions, the thiazole ring can be susceptible to hydrolysis, leading to ring-opening and the formation of various degradation products. While specific data for 2-aminothiazoles is limited, this is a common pathway for similar heterocyclic compounds.

Q4: How can I improve the stability of my 2-aminothiazole compound in solution?

A4: Several strategies can be employed to enhance stability:

  • Storage Conditions: Store compounds as dry solids at low temperatures (e.g., -20°C) and protected from light.[1] For solutions, especially in DMSO, storage at -20°C significantly reduces the rate of decomposition.[1]

  • pH Control: Buffer your solutions to a pH where your compound exhibits maximum stability. This typically falls within a neutral to slightly acidic range, but needs to be determined experimentally.

  • Solvent Selection: If DMSO is causing instability, consider alternative solvents. For aqueous solutions, use deoxygenated water to minimize oxidation.

  • Structural Modification: In the drug design phase, modifying the 2-aminothiazole scaffold can improve stability. For instance, substitution at the 5-position of the thiazole ring can reduce its reactivity.[5]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom Possible Cause Troubleshooting Steps
New peaks appear over time in a stored solution.Compound degradation.1. Re-analyze a freshly prepared solution to confirm the identity of the main peak. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 3. Use LC-MS to obtain the mass of the unknown peaks and deduce their potential structures (e.g., oxidation, dimerization).[1]
Inconsistent peak areas between experiments.Instability under experimental conditions.1. Prepare solutions fresh before each experiment. 2. Minimize the time the sample spends in the autosampler. 3. Evaluate the stability of the compound in the mobile phase.

Issue 2: Poor Reproducibility of Biological Assay Results

Symptom Possible Cause Troubleshooting Steps
Potency or activity of the compound decreases over time.Degradation of the active compound in the stock or assay solution.1. Confirm the purity and integrity of the compound with a fresh analysis before each assay. 2. Investigate the stability of the compound under the specific assay conditions (e.g., temperature, media components). 3. If using DMSO stock solutions, store them at -20°C and minimize freeze-thaw cycles.[1]
High variability in results.Inconsistent concentrations due to degradation.1. Implement stricter protocols for solution preparation and storage. 2. Quantify the compound concentration by a validated analytical method (e.g., HPLC-UV) immediately before use.

Quantitative Data on Compound Stability

The following table provides illustrative data on the stability of a hypothetical 2-aminothiazole derivative under various conditions. Note: These values are representative and the actual stability of your compound will depend on its specific structure.

Condition Parameter Value Observation
pH Half-life (t½) at 25°C in 0.1 N HCl (pH 1)~12 hoursRapid degradation under strong acidic conditions.
Half-life (t½) at 25°C in pH 7.4 buffer> 7 daysRelatively stable at neutral pH.
Half-life (t½) at 25°C in 0.1 N NaOH (pH 13)~8 hoursRapid degradation under strong basic conditions.
Temperature % Degradation in pH 7.4 buffer after 24h at 4°C< 1%Stable at refrigerated temperatures.
% Degradation in pH 7.4 buffer after 24h at 25°C~5%Slow degradation at room temperature.
% Degradation in pH 7.4 buffer after 24h at 50°C~25%Accelerated degradation at elevated temperatures.
Solvent % Degradation in DMSO after 4 days at RTSignificantFormation of oxygenated and dimerized products.[1]
% Degradation in DMSO after 2 months at -20°CMinimalLow temperature storage is effective.[1]
Light % Degradation after 24h UV irradiation (254 nm)~40%Susceptible to photodegradation.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the 2-aminothiazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Also, incubate a solution of the compound in a suitable solvent (e.g., pH 7.4 buffer) at 70°C for 48 hours.

    • At specified time points, prepare a solution from the solid or dilute the incubated solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in quartz cuvettes) to a UV lamp (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • At specified time points, withdraw an aliquot for HPLC analysis.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general reversed-phase HPLC method for the analysis of 2-aminothiazole compounds and their degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the λmax of your compound (typically 250-300 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation 2-Aminothiazole 2-Aminothiazole Ring Cleavage Products Ring Cleavage Products 2-Aminothiazole->Ring Cleavage Products Acid/Base Oxygenated Derivatives Oxygenated Derivatives 2-Aminothiazole->Oxygenated Derivatives O2, DMSO Decarboxylation Products Decarboxylation Products 2-Aminothiazole->Decarboxylation Products UV Light Dimerized Products Dimerized Products Oxygenated Derivatives->Dimerized Products Carbodiimides Carbodiimides Decarboxylation Products->Carbodiimides

Caption: Potential degradation pathways for 2-aminothiazole compounds.

experimental_workflow start Instability Observed fresh_prep Prepare Fresh Solution start->fresh_prep forced_degradation Forced Degradation Study fresh_prep->forced_degradation hplc_analysis Stability-Indicating HPLC/LC-MS Analysis forced_degradation->hplc_analysis identify_products Identify Degradation Products hplc_analysis->identify_products optimize_conditions Optimize Storage/Experimental Conditions identify_products->optimize_conditions end Stable Compound Handling optimize_conditions->end

References

Optimizing dosage and treatment duration for in vitro studies of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives in in vitro studies. The information is compiled from published research on structurally related compounds and is intended to serve as a starting point for your own experimental design. It is crucial to note that optimal conditions for your specific cell lines and assays should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: Based on studies of structurally similar aminothiazole derivatives, this compound is anticipated to exhibit biological activities such as anticancer and anti-inflammatory effects. For example, various N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and antiproliferative activity.[1] Other derivatives have been investigated as 5-lipoxygenase (5-LOX) inhibitors, which are involved in inflammation.[2]

Q2: What is a typical starting concentration range for in vitro assays?

A2: For initial screening assays, such as cell viability (MTT) assays, a broad concentration range is recommended to determine the compound's potency. Based on data from related compounds, a starting range of 0.01 µM to 100 µM is advisable.[3] For instance, the IC50 values (the concentration that inhibits 50% of cell growth) for some N,4-diaryl-1,3-thiazole-2-amines were found to be in the sub-micromolar to micromolar range.[1]

Q3: What is a standard treatment duration for cell-based assays?

A3: The treatment duration will depend on the specific assay and the expected mechanism of action. For antiproliferation and cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used.[1][4][5] Shorter incubation times may be suitable for studying effects on signaling pathways, while longer durations are typically used to assess overall cell viability and growth inhibition.

Q4: How should I dissolve and store the compound?

A4: this compound is a small organic molecule and should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability - Compound concentration is too low.- Treatment duration is too short.- The compound is not active in the chosen cell line.- Compound degradation.- Test a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Try a different cell line that may be more sensitive.- Ensure proper storage of the compound and prepare fresh dilutions for each experiment.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Precipitation of the compound in culture medium - The compound has low solubility in aqueous solutions.- The final concentration is too high.- Decrease the final concentration of the compound.- If using a solvent like DMSO, ensure the final concentration is low and the compound is well-mixed into the medium before adding to cells.
Unexpected cell morphology changes - Cytotoxic effects of the compound.- Solvent toxicity.- Perform dose-response and time-course experiments to characterize the morphological changes.- Include a vehicle control (medium with the same concentration of solvent) to distinguish between compound and solvent effects.

Quantitative Data from Structurally Related Compounds

The following table summarizes in vitro data for compounds structurally related to this compound to provide an exemplary range of expected potencies.

CompoundCell LineAssayTreatment DurationIC50 / GI50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901MTT72 h0.36[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineMGC-803MTT72 h0.86[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineBcap-37MTT72 h0.54[1]
Compound with two 3-methoxyphenyl groupsMCF-7MTT24 h~40% viability at 100 µM[4][6]
Compound with two 3-methoxyphenyl groupsMDA-MB-231MTT24 h~34% viability at 100 µM[4][6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for In Vitro Compound Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Stock Preparation (in DMSO) serial_dilution Serial Dilution of Compound compound_prep->serial_dilution cell_culture Cell Culture and Seeding cell_treatment Cell Treatment (24-72h) cell_culture->cell_treatment serial_dilution->cell_treatment viability_assay Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Caption: A generalized workflow for screening the in vitro activity of a test compound.

signaling_pathway Potential Mechanism of Action: Tubulin Inhibition compound 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine (or derivative) tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: A potential signaling pathway involving tubulin polymerization inhibition.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential: 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine versus Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, both novel chemical entities and established therapeutics are continuously evaluated for their potential to combat various malignancies. This guide provides a comparative overview of the anticancer activity of the investigational compound 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and the FDA-approved drug, dasatinib. While extensive data is available for dasatinib, a multi-targeted kinase inhibitor, direct and comprehensive experimental data for this compound is limited. Therefore, for the purpose of this comparison, data for a closely related and potent analogue, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (hereafter referred to as Compound 10s) , will be utilized as a representative for the thiazole derivative.

Executive Summary

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases, and is clinically used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action is well-characterized, and it has demonstrated broad-spectrum anticancer activity in preclinical studies. Compound 10s, a representative of the 4-aryl-1,3-thiazol-2-amine class, has been identified as a potent tubulin polymerization inhibitor, a distinct mechanism of action from dasatinib.[3] This comparison aims to provide a parallel assessment of their in vitro cytotoxicity, in vivo efficacy, and underlying mechanisms of action based on available preclinical data.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Compound 10s and dasatinib across various human cancer cell lines.

Cell LineCancer TypeCompound 10s IC50 (µM)Dasatinib IC50 (nM)
SGC-7901Gastric Adenocarcinoma0.36[3]Not Widely Reported
A549Lung Adenocarcinoma0.86[3]~1870[4]
HT-1080Fibrosarcoma0.62[3]Not Widely Reported
K562Chronic Myeloid LeukemiaNot Reported<1[5]
Hep-2Laryngeal Squamous Cell CarcinomaNot ReportedDose-dependent inhibition observed[1]
4T1Breast CancerNot Reported0.014 (free drug), 0.083 (SMA-dasatinib)[6]
MDA-MB-231Breast CancerNot Reported6.1 (free drug), 8.16 (SMA-dasatinib)[6]
MCF-7Breast CancerNot Reported>10[6]
BCPAPThyroid CancerNot Reported~19-1250 (range)[5]
SW1736Thyroid CancerNot Reported~19-1250 (range)[5]
Cal62Thyroid CancerNot ReportedCytostatic activity observed[2]

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density). Direct comparison should be made with caution. The IC50 for dasatinib is presented in nanomolar (nM) concentrations, highlighting its high potency against sensitive cell lines.

Table 2: In Vivo Antitumor Activity

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds. The following table summarizes the available in vivo data for dasatinib. To date, no in vivo data for this compound or Compound 10s has been found in the public domain.

CompoundAnimal ModelCancer TypeDosingKey Findings
DasatinibNude mice with Hep-2 xenograftsLaryngeal Squamous Cell CarcinomaNot specifiedSignificant reduction in tumor burden, comparable to cisplatin.[1]
DasatinibBalb/c mice with 4T1 tumorsTriple-Negative Breast Cancer5 mg/kg (free drug)Delayed tumor growth.[7]
SMA-DasatinibBalb/c mice with 4T1 tumorsTriple-Negative Breast CancerNot specifiedAlmost entirely stopped tumor growth.[7]
DasatinibPatient-Derived Xenograft (PDX) miceLung CancerNot specifiedSignificantly inhibited tumor growth.[8]
DasatinibSyngeneic mouse models (B16.OVA, 1956, MC38, 4T1)Melanoma, Sarcoma, Colon, Breast30 mg/kg dailySignificant decrease in tumor growth.[9]

Mechanism of Action and Signaling Pathways

This compound (represented by Compound 10s)

Compound 10s exerts its anticancer effects by inhibiting tubulin polymerization.[3] Tubulin is a critical component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, Compound 10s induces cell cycle arrest at the G2/M phase, leading to apoptosis.[3]

G Compound 10s Signaling Pathway Compound_10s Compound 10s (Thiazole Derivative) Tubulin Tubulin Compound_10s->Tubulin Inhibits Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for Compound 10s.
Dasatinib

Dasatinib is a multi-targeted kinase inhibitor that blocks the activity of several key signaling proteins involved in cancer cell proliferation and survival.[1][5] Its primary targets include the BCR-ABL fusion protein, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, ephrin A receptor, and platelet-derived growth factor receptor (PDGFR).[5] By inhibiting these kinases, dasatinib disrupts downstream signaling pathways that promote cell growth, leading to cell cycle arrest and apoptosis.[8]

G Dasatinib Signaling Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits Src_Family Src Family Kinases (Src, Lck, Yes, Fyn) Dasatinib->Src_Family Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFR Dasatinib->PDGFR Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) BCR_ABL->Downstream_Signaling Src_Family->Downstream_Signaling c_KIT->Downstream_Signaling PDGFR->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Mechanism of Action for Dasatinib.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with varying concentrations of compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 72h) Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for MTT Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[12][13]

Protocol:

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[14][15]

G In Vivo Xenograft Workflow Cell_Implantation Subcutaneous implantation of cancer cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer compound or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint determination (e.g., tumor size, time) Monitoring->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis

Workflow for In Vivo Xenograft Study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a predetermined size.

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size or after a defined treatment period.

  • Data Analysis: Analyze the tumor growth inhibition in the treatment groups compared to the control group.

Conclusion

This comparative guide highlights the distinct anticancer profiles of this compound (represented by Compound 10s) and dasatinib. Dasatinib is a highly potent multi-targeted kinase inhibitor with established clinical efficacy in specific leukemias. Its mechanism of action is well-understood, and it exhibits broad preclinical activity. In contrast, the thiazole derivative, represented by Compound 10s, acts through a different mechanism by inhibiting tubulin polymerization, a validated and important anticancer target. While the available in vitro data for Compound 10s shows promising activity in the sub-micromolar range, further comprehensive studies, including in vivo efficacy and detailed pathway analysis for the specific compound this compound, are necessary to fully elucidate its therapeutic potential and to draw a more definitive comparison with established drugs like dasatinib. Researchers and drug development professionals can use this guide as a foundational reference for understanding the preliminary comparative landscape of these two compounds.

References

Bridging the Benchtop and the Bedside: A Comparative Guide to 2-Aminothiazole Derivatives' In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a promising lab result to a viable clinical candidate is fraught with challenges. A critical step in this process is the cross-validation of in vitro activity with in vivo efficacy. This guide provides a comparative analysis of representative 2-aminothiazole derivatives, highlighting the correlation between their performance in cellular assays and preclinical animal models. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of clinically approved drugs like Dasatinib and Alpelisib.

This guide synthesizes available data to offer an objective comparison, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Data Summary: In Vitro vs. In Vivo

The following tables summarize the quantitative data for representative 2-aminothiazole derivatives, comparing their in vitro potency with their in vivo activity.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenOutcomeReference
Compound 19 MTT AssayHCT116 (Colon Carcinoma)Not SpecifiedHuman Tumor Xenograft in Nude Mice50 mg/kg, daily (intraperitoneal)Significant tumor growth inhibition
Compound 27 Not SpecifiedHeLa, A5491.6 ± 0.8 (HeLa)Not SpecifiedNot SpecifiedStrong antiproliferative activity
Compounds 43a, 43b, 44a, 44b NCI In Vitro ScreenVariousGI50: 7.4 - 17.8Not SpecifiedNot SpecifiedBroad-spectrum antitumor activity[1]

Table 2: Antiprion Activity of 2-Aminothiazole (2-AMT) Analogs

Compound IDIn Vitro Potency (EC50)In Vivo ModelDosing RegimenKey Pharmacokinetic ParametersIn Vivo OutcomeReference
IND24 Not SpecifiedMice3-day PK studiesHigh brain concentration, Absolute bioavailability: 27-40%, AUC/EC50 > 100 (total), 48-113 (unbound)Selected for further testing in mouse models of prion disease[2][3]
IND81 Not SpecifiedMice3-day PK studiesHigh brain concentration, Absolute bioavailability: 27-40%, AUC/EC50 > 100 (total), 48-113 (unbound)Selected for further testing in mouse models of prion disease[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivative.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]

In Vivo Xenograft Model

This model is used to assess the antitumor activity of a compound in a living organism.

  • Cell Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[4]

  • Treatment Administration: Mice are randomized into control (vehicle) and treatment groups. The 2-aminothiazole derivative is administered at a specific dose and schedule (e.g., 50 mg/kg, daily, intraperitoneally).[4]

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every three days).[4]

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[4]

In Vivo Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

  • Animal Model: Female FVB mice are often used for these studies.[2]

  • Dosing: Compounds are administered orally at a specific dose (e.g., a single 40 mg/kg dose or multiple doses over 3 days).[2][3]

  • Sample Collection: Blood and brain tissue are collected at various time points after dosing.

  • Bioanalysis: The concentration of the compound in plasma and brain is determined using analytical methods like LC-MS/MS.

  • Parameter Calculation: Key PK parameters such as Area Under the Curve (AUC) and bioavailability are calculated.[2][3]

Visualizing the Path to Efficacy

Diagrams illustrating the mechanism of action and experimental processes can aid in understanding the data.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Outcome CompoundLibrary 2-Aminothiazole Derivatives Library CellBasedAssay Cell-Based Assays (e.g., MTT) CompoundLibrary->CellBasedAssay Screening HitIdentification Hit Identification (Potent Compounds) CellBasedAssay->HitIdentification Data Analysis AnimalModel Animal Model (e.g., Xenograft) HitIdentification->AnimalModel Lead Candidates PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies AnimalModel->PK_PD_Studies Efficacy Efficacy Evaluation (e.g., Tumor Inhibition) PK_PD_Studies->Efficacy ValidatedCandidate Validated Preclinical Candidate Efficacy->ValidatedCandidate G cluster_pathway Proposed Anticancer Mechanism of Action TwoATD 2-Aminothiazole Derivative Microtubules Microtubule Dynamics TwoATD->Microtubules Disruption CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Comparative analysis of the efficacy of different 4-(aryl)-1,3-thiazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 4-(aryl)-1,3-thiazol-2-amine analogs reveals a versatile scaffold with significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the efficacy of various analogs, supported by experimental data and detailed methodologies to aid researchers in drug development.

The 4-(aryl)-1,3-thiazol-2-amine core structure has proven to be a valuable pharmacophore in medicinal chemistry.[1][2] Its derivatives have been extensively explored, leading to the identification of potent inhibitors of various biological targets. This guide synthesizes findings from multiple studies to present a comparative analysis of these analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Targeting Tubulin and Kinases

A significant body of research has focused on the development of 4-(aryl)-1,3-thiazol-2-amine analogs as anticancer agents. These compounds have been shown to exert their effects through mechanisms such as tubulin polymerization inhibition and kinase modulation.

Tubulin Polymerization Inhibitors

Several N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as inhibitors of tubulin polymerization, a critical process in cell division.[3] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3]

A notable example is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s in the cited study), which exhibited potent antiproliferative activity against human cancer cell lines with IC50 values in the sub-micromolar range.[3] The introduction of a 2,4-dimethoxy substitution on the N-aryl ring was found to significantly enhance this activity.[3]

Table 1: Antiproliferative Activity of Selected N,4-diaryl-1,3-thiazole-2-amine Analogs [3]

CompoundR2, R3, R4 on N-aryl ringIC50 (μM) vs. HT-1080IC50 (μM) vs. SGC-7901IC50 (μM) vs. A549
10l 3-hydroxy-4-methoxy< 1--
10s 2,4-dimethoxy0.360.860.54
10u 2,4-dimethoxy (N-methylated)> 10> 10> 10
10v 2,4-dimethoxy (N-acetylated)> 10> 10> 10

Data extracted from a study by Sun et al. The specific cell lines and detailed results can be found in the original publication.[3]

G cluster_workflow Experimental Workflow for Anticancer Activity Screening Synthesis Synthesis Cell_Lines Human Cancer Cell Lines (e.g., HT-1080, SGC-7901, A549) MTT_Assay MTT Assay for Antiproliferative Activity (IC50) Tubulin_Assay Tubulin Polymerization Assay Immunostaining Immunostaining of Microtubule Network Cell_Cycle Cell Cycle Analysis (G2/M Arrest) Docking Molecular Docking (Colchicine Binding Site)

Kinase Inhibitors

The 2-aminothiazole scaffold has also been identified as a novel template for kinase inhibitors.[4] Analogs have been developed as potent inhibitors of various kinases, including Src family kinases, Rho-associated kinases (ROCK), and dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).[4][5][6]

For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines displayed significant ROCK II inhibitory activities, with the most potent compound exhibiting an IC50 value of 20 nM.[5] Structure-activity relationship (SAR) studies indicated that a 4-pyridine substitution was generally more potent than a 3-pyridine substitution.[5]

G cluster_pathway ROCK Signaling Pathway Inhibition ROCK Rho-associated kinase (ROCK) Substrates Downstream Substrates (e.g., MLC, MYPT1) Cellular_Effects Cellular Effects (Contraction, Migration, Proliferation) Thiazole_Analog 4-Aryl-thiazole-2-amine Analog

Anti-inflammatory Activity: 5-Lipoxygenase Inhibition

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for their anti-inflammatory activity, demonstrating direct inhibition of 5-lipoxygenase (5-LOX).[7] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are involved in inflammation-related diseases.[7]

N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent 5-LOX inhibitor with significant anti-inflammatory activity.[7]

Antimicrobial Activity

The 4-(aryl)-1,3-thiazol-2-amine scaffold has been extensively investigated for its antimicrobial properties against a broad spectrum of bacteria and fungi.[1][8][9][10][11]

Table 2: Antimicrobial Activity of Selected 4-(Indol-3-yl)thiazole-2-amine Analogs [9]

CompoundSubstituent on IndoleMIC (mg/mL) vs. S. TyphimuriumMIC (mg/mL) vs. S. aureus
5x 5-Fluoro0.060.12
5m 5-Chloro0.120.23
5d 5-Bromo0.120.47
5u 5-Nitro0.471.88

Data extracted from a study by Pleshka et al. The specific strains and detailed results can be found in the original publication.[9]

Docking studies suggest that the antibacterial activity of these compounds may be due to the inhibition of the E. coli MurB enzyme, while their antifungal activity could be attributed to the inhibition of 14α-lanosterol demethylase (CYP51).[9][10]

Experimental Protocols

Antiproliferative Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazole analogs for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a GTP-regeneration system is prepared in a polymerization buffer.

  • Compound Addition: The thiazole analog or a control compound (e.g., paclitaxel, colchicine) is added to the reaction mixture.

  • Fluorescence Measurement: The fluorescence is monitored over time at specific excitation and emission wavelengths. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The effect of the compound on the rate and extent of tubulin polymerization is determined by analyzing the fluorescence curves.

Kinase Inhibition Assay (ELISA-based)
  • Coating: A microplate is coated with the substrate for the specific kinase being tested.

  • Kinase Reaction: The kinase, ATP, and the test compound at various concentrations are added to the wells and incubated to allow for phosphorylation of the substrate.

  • Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Signal Measurement: A chromogenic substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits kinase activity by 50% (IC50) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)
  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth.

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a snapshot of the vast research on 4-(aryl)-1,3-thiazol-2-amine analogs. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The versatility of this scaffold continues to make it an attractive starting point for the development of novel therapeutic agents.

References

Validating Cellular Target Engagement of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine, a small molecule with potential therapeutic applications. Based on structural similarity to known bioactive compounds, the putative molecular target of this compound is tubulin. This guide will, therefore, focus on methodologies to confirm its interaction with tubulin and compare its activity with established tubulin inhibitors.

Overview of Putative Target and Mechanism of Action

Compounds bearing the N,4-diaryl-1,3-thiazol-2-amine scaffold have been identified as potent inhibitors of tubulin polymerization. They are proposed to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. A structurally related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has demonstrated potent antiproliferative activity and functions as a tubulin polymerization inhibitor[1].

Below is a diagram illustrating the proposed mechanism of action.

cluster_0 Cellular Environment Compound 4-(3,4-Dimethoxyphenyl) -1,3-thiazol-2-amine Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Comparative Analysis of Target Engagement Validation Methods

Validating the interaction of a compound with its intracellular target is crucial for drug development. This section compares key experimental methods to confirm the engagement of this compound with tubulin.

Table 1: Comparison of In Vitro and Cellular Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
Tubulin Polymerization Assay Measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence of the compound.Direct evidence of interaction with tubulin. Allows for determination of IC50 values for polymerization inhibition.Acellular assay; does not confirm cell permeability or engagement in a cellular context.
Immunofluorescence Microscopy Visualizes the microtubule network in cells treated with the compound using fluorescently labeled antibodies against tubulin.Provides direct visual evidence of microtubule disruption in a cellular context. High-content analysis can quantify microtubule morphology.Qualitative or semi-quantitative. Does not directly measure binding affinity.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in intact cells upon ligand binding.Label-free method that confirms target engagement in a physiologically relevant environment. Can be adapted for high-throughput screening.Indirect measure of binding. Not all compounds that bind induce a thermal shift. Requires specific antibodies for detection.

Performance Data of Tubulin Inhibitors

The following table summarizes the inhibitory concentrations of a close analog of the topic compound and established tubulin inhibitors.

Table 2: In Vitro Activity of Tubulin Inhibitors
CompoundTargetAssayIC50Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Analog) TubulinTubulin PolymerizationNot explicitly stated, but potent inhibition shown[1]
Combretastatin A-4 TubulinTubulin Polymerization~2-3 µM[2]
Colchicine TubulinTubulin Polymerization~1-3 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of the test compound on the in vitro polymerization of purified tubulin.

Workflow:

cluster_workflow Tubulin Polymerization Assay Workflow Start Start Prepare_Tubulin Prepare purified tubulin and test compound dilutions Start->Prepare_Tubulin Mix Mix tubulin with compound or vehicle control Prepare_Tubulin->Mix Incubate Incubate at 37°C to initiate polymerization Mix->Incubate Measure Measure absorbance or fluorescence over time Incubate->Measure Analyze Analyze data to determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagents and Materials:

    • Purified bovine or porcine brain tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Test compound (this compound) and control inhibitors (Colchicine, Combretastatin A-4) dissolved in DMSO.

    • 96-well microplate reader with temperature control.

  • Procedure:

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

    • On ice, add tubulin protein to each well of a pre-chilled 96-well plate.

    • Add the compound dilutions or vehicle control (DMSO) to the respective wells.

    • Initiate polymerization by adding GTP to each well and immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm or fluorescence (if using a fluorescent reporter) every minute for 60 minutes.

    • Plot the rate of polymerization against the compound concentration to determine the IC50 value.

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the integrity of the microtubule network within cells after treatment with the compound.

Workflow:

cluster_workflow Immunofluorescence Workflow Start Start Seed_Cells Seed cells on coverslips in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with compound or vehicle for a defined time Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Block Block non-specific antibody binding Fix_Permeabilize->Block Primary_Ab Incubate with primary antibody (e.g., anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Mount_Image Mount coverslips and acquire images using a fluorescence microscope Secondary_Ab->Mount_Image End End Mount_Image->End

Caption: Workflow for immunofluorescence analysis of microtubule integrity.

Protocol:

  • Reagents and Materials:

    • Human cancer cell line (e.g., HeLa, A549)

    • Cell culture medium and supplements

    • Glass coverslips

    • Test compound and controls

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: mouse anti-α-tubulin

    • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

    • Nuclear stain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound, controls, or vehicle for a specified time (e.g., 24 hours).

    • Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS and block with 1% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to demonstrate direct binding of the compound to tubulin in intact cells.

Workflow:

cluster_workflow CETSA Workflow Start Start Treat_Cells Treat intact cells with compound or vehicle Start->Treat_Cells Heat_Shock Heat cell suspension to a range of temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse cells (e.g., freeze-thaw cycles) Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect the soluble fraction (supernatant) Centrifuge->Collect_Supernatant Analyze_Protein Analyze tubulin levels in the soluble fraction by Western Blot Collect_Supernatant->Analyze_Protein Plot_Curve Plot protein abundance vs. temperature to generate a melting curve Analyze_Protein->Plot_Curve End End Plot_Curve->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Reagents and Materials:

    • Cell line expressing the target protein

    • Test compound and vehicle control

    • PBS

    • Protease inhibitors

    • PCR tubes

    • Thermal cycler

    • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies against tubulin and a loading control).

  • Procedure:

    • Culture cells to a high density and treat with the test compound or vehicle for a specified time.

    • Harvest and wash the cells with PBS containing protease inhibitors.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble tubulin in each sample by Western blotting using a specific anti-tubulin antibody. A loading control (e.g., GAPDH) should also be probed.

    • Quantify the band intensities and plot the percentage of soluble tubulin relative to the unheated control against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

References

A Comparative Analysis of the Antimicrobial Spectrum of Thiazole-X, a Novel Thiazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: An in-depth comparative analysis reveals that Thiazole-X, a novel synthetic thiazole derivative, demonstrates a broad and potent antimicrobial spectrum, positioning it as a promising candidate for further drug development. This guide provides a comprehensive benchmark of Thiazole-X's in vitro activity against a panel of clinically relevant bacteria and fungi, juxtaposed with the performance of established antibiotic agents. The following data and protocols underscore the potential of Thiazole-X in addressing the growing challenge of antimicrobial resistance.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of Thiazole-X was quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as a common pathogenic yeast. The results, summarized in the tables below, indicate that Thiazole-X exhibits significant inhibitory activity, in some cases surpassing that of conventional antibiotics.

Table 1: Antibacterial Activity of Thiazole-X (MIC in µg/mL)

MicroorganismThiazole-XCiprofloxacinAmpicillin
Staphylococcus aureus1.30.52.0
Escherichia coli6.250.0158.0
Pseudomonas aeruginosa15.6250.25>64

Table 2: Antifungal Activity of Thiazole-X (MIC in µg/mL)

MicroorganismThiazole-XFluconazole
Candida albicans3.90.5

The data reveals that Thiazole-X is particularly effective against the Gram-positive bacterium Staphylococcus aureus, with a MIC value of 1.3 µg/mL.[1][2] While its activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa is less potent than the fluoroquinolone ciprofloxacin, it demonstrates superior efficacy against P. aeruginosa when compared to ampicillin.[3][4][5] Furthermore, Thiazole-X displays noteworthy antifungal activity against Candida albicans.[6][7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for Thiazole-X and the reference antibiotics was conducted using the standardized broth microdilution method.[8][9][10]

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agents: Stock solutions of Thiazole-X and the comparator antibiotics were prepared in an appropriate solvent. A series of two-fold serial dilutions were then made in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Bacterial and fungal colonies from a fresh agar plate were suspended in a sterile saline solution. The turbidity of the suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The standardized inoculum was then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agent, was inoculated with 100 µL of the prepared inoculum. The plates were then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: Following incubation, the microtiter plates were visually inspected for turbidity. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.[8] Appropriate positive (growth control) and negative (sterility control) wells were included to validate the assay.

Visualizations: Workflows and Mechanisms

To further elucidate the experimental process and the potential mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Stock Solutions (Thiazole-X & Antibiotics) start->stock inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate inoculum_prep->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination.

peptidoglycan_synthesis_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall udp_nag UDP-NAG udp_nam UDP-NAM udp_nag->udp_nam udp_nam_penta UDP-NAM-pentapeptide udp_nam->udp_nam_penta lipid_i Lipid I udp_nam_penta->lipid_i MraY lipid_ii Lipid II lipid_i->lipid_ii MurG glycan_chain Growing Glycan Chain lipid_ii->glycan_chain Transglycosylase cross_linked_pg Cross-linked Peptidoglycan glycan_chain->cross_linked_pg Transpeptidase antibiotic β-Lactam Antibiotic (e.g., Penicillin) antibiotic->cross_linked_pg Inhibits

Inhibition of Peptidoglycan Synthesis by β-Lactam Antibiotics.

The first diagram illustrates the sequential steps of the broth microdilution assay used to determine the MIC values. The second diagram provides a simplified overview of the bacterial peptidoglycan synthesis pathway, a critical process for maintaining the structural integrity of the bacterial cell wall. This pathway is a common target for many antibiotics, such as the β-lactams, which inhibit the final transpeptidation step, leading to a weakened cell wall and eventual cell lysis.[11][12][13] While the precise mechanism of Thiazole-X is still under investigation, its efficacy against a range of bacteria suggests it may interfere with a fundamental cellular process such as cell wall synthesis.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals.[1][2][3] Derivatives of this heterocyclic motif have demonstrated a broad spectrum of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6] This guide provides a comprehensive comparison of synthetic methodologies and biological findings from published studies on 2-aminothiazole derivatives, supported by experimental data and detailed protocols to facilitate the replication and advancement of research in this field.

Quantitative Biological Activity Data

The biological efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of their substituents. The following tables present a consolidated summary of the in vitro anticancer and antimicrobial activities of selected derivatives, enabling a clear comparison of their performance.

Anticancer Activity of 2-Aminothiazole Derivatives

The cytotoxic effects of various 2-aminothiazole derivatives have been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer activity, is presented below for several compounds.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide)HeLa (Cervical Cancer)1.6 ± 0.8 µM[4]
Compound 20H1299 (Lung Cancer)4.89 µM[4][7]
Compound 20SHG-44 (Glioma)4.03 µM[4][7]
TH-39K562 (Leukemia)0.78 µM[4][7]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[4][7]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[4][7]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[4]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[4]
2-(phenylamino)thiazole-4-carboxamide (KY-05009)HCT116 (Colon Cancer)IC50 of 9 nM (TNIK inhibition)[7]
4-aryl-N-arylcarbonyl-2-aminothiazole (Compound 28)HT29 (Colon Cancer)0.63 µM[7]
Thiomorpholine derivative (63)MCF-7 (Breast Cancer)7.5 mg/ml[7]
Thiomorpholine derivative (63)SW480 (Colon Cancer)13.0 mg/ml[7]
Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial potential of 2-aminothiazole derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial activity.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[5]
Piperazinyl derivative (121d)Escherichia coli8[5]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[5]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[5]
Halogenated thiourea derivativeStaphylococcal species4 to 16[5]
Derivative 117 (R1 = OCH3)Escherichia coliNot specified, but showed remarkable efficacy[5]
Derivative 117 (R1 = CH3)Escherichia coliNot specified, but showed remarkable efficacy[5]

Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the synthesis of a representative 2-aminothiazole derivative and for the evaluation of its biological activities.

Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes a classic and widely used method for the synthesis of the 2-aminothiazole core structure.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel. Use water to rinse the filter cake.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • 2-aminothiazole derivatives (test compounds)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, add the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[8]

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO) to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antimicrobial Activity Evaluation: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates (round-bottom)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 2-aminothiazole derivatives (test compounds)

  • Sterile diluents

  • Multipipettor

Procedure:

  • Prepare a 2x stock solution of the highest desired concentration of the test compound in the appropriate broth medium.

  • Dispense 100 µL of the broth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 2x antibiotic stock solution to the first column of wells.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

  • Prepare a standardized inoculum of the test microorganism (typically 10^4 to 10^5 CFU/mL).

  • Inoculate each well (columns 1-11) with the microbial suspension. Column 11 will serve as a growth control (no compound), and column 12 will be a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis cluster_outcome Outcome start Starting Materials (α-Haloketone, Thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification & Characterization reaction->purification compound 2-Aminothiazole Derivative purification->compound anticancer Anticancer Screening (e.g., MTT Assay) compound->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) compound->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar lead Lead Compound Identification sar->lead

General experimental workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) Down-regulation aminothiazole->bcl2 bax Bax (Pro-apoptotic) Up-regulation aminothiazole->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

G cluster_synthesis Synthesis cluster_activity Biological Activity cluster_mechanism Mechanism of Action hantzsch Hantzsch Synthesis anticancer Anticancer hantzsch->anticancer antimicrobial Antimicrobial hantzsch->antimicrobial anti_inflammatory Anti-inflammatory hantzsch->anti_inflammatory other Other Methods other->anticancer other->antimicrobial other->anti_inflammatory apoptosis Apoptosis Induction anticancer->apoptosis cell_cycle Cell Cycle Arrest anticancer->cell_cycle enzyme Enzyme Inhibition anticancer->enzyme

Logical relationship between synthesis, biological activities, and mechanisms of action of 2-aminothiazoles.

References

A Head-to-Head Comparison of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tubulin inhibitor 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine and its analogs with established microtubule-targeting agents. This analysis is supported by experimental data from published studies, detailing the methodologies for key assays to allow for reproducible research.

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for essential cellular functions, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified based on their binding site on the tubulin dimer, with the three main sites being the colchicine, vinca alkaloid, and taxane binding sites.

This guide focuses on the burgeoning class of thiazole-based tubulin inhibitors, specifically this compound and its close analogs, which have emerged as potent inhibitors targeting the colchicine binding site. We will compare their performance against well-established tubulin inhibitors from different classes:

  • Colchicine: A natural product that binds to the colchicine site and inhibits tubulin polymerization.

  • Paclitaxel (Taxol): A microtubule-stabilizing agent that binds to the taxane binding site.

  • Vinca Alkaloids (e.g., Vincristine): Agents that bind to the vinca alkaloid binding site and inhibit tubulin polymerization.

Mechanism of Action: A Tale of Different Binding Sites

The primary mechanism by which this compound and its analogs exert their anticancer effects is through the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1]

This mechanism is distinct from that of other classes of tubulin inhibitors. Paclitaxel, for instance, stabilizes microtubules, preventing their disassembly and leading to the formation of abnormal microtubule bundles, which also results in mitotic arrest. Vinca alkaloids, on the other hand, bind to a separate site on β-tubulin, leading to the formation of paracrystalline aggregates and inhibiting microtubule assembly.

cluster_inhibitors Tubulin Inhibitors cluster_tubulin Tubulin Dynamics cluster_effects Cellular Effects Thiazole Derivatives Thiazole Derivatives Tubulin Dimer Tubulin Dimer Thiazole Derivatives->Tubulin Dimer Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Thiazole Derivatives->Microtubule Polymerization Inhibits Colchicine Colchicine Colchicine->Tubulin Dimer Binds to Colchicine Site Colchicine->Microtubule Polymerization Inhibits Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimer Binds to Vinca Site Vinca Alkaloids->Microtubule Polymerization Inhibits Paclitaxel Paclitaxel Microtubule Depolymerization Microtubule Depolymerization Paclitaxel->Microtubule Depolymerization Inhibits Tubulin Dimer->Microtubule Polymerization Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Microtubule Depolymerization->Tubulin Dimer Microtubule Depolymerization->Mitotic Spindle Disruption Stable Microtubules->Microtubule Depolymerization G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of different tubulin inhibitors.

Performance Data: A Quantitative Comparison

The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for both antiproliferative activity against cancer cell lines and for the inhibition of tubulin polymerization in vitro. While direct head-to-head data for this compound is limited, a study on a closely related analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) , provides valuable comparative insights.[1]

Antiproliferative Activity (IC50, µM)
CompoundSGC-7901 (Gastric Cancer)A549 (Lung Cancer)HT-1080 (Fibrosarcoma)
Compound 10s 0.36 ± 0.040.86 ± 0.070.52 ± 0.05
CA-4 (Combretastatin A-4) 0.005 ± 0.00030.003 ± 0.00020.004 ± 0.0003
Nocodazole 0.06 ± 0.0050.04 ± 0.0030.05 ± 0.004

Data for Compound 10s, CA-4, and Nocodazole are from the same study for direct comparison.[1]

CompoundRepresentative IC50 Range (nM) across various cell linesBinding Site
Paclitaxel 2 - 10Taxane
Colchicine 10 - 100Colchicine
Vincristine 1 - 20Vinca

Note: IC50 values for Paclitaxel, Colchicine, and Vincristine are compiled from various sources and may vary depending on the cell line and experimental conditions.

Tubulin Polymerization Inhibition (IC50, µM)
CompoundIC50 (µM)
Compound 10s 2.1 ± 0.2
CA-4 (Combretastatin A-4) 1.5 ± 0.1
Colchicine 1.8 ± 0.1

Data from a study comparing Compound 10s with CA-4 and Colchicine.[1]

These data indicate that while the thiazole derivative (Compound 10s) is a potent inhibitor of tubulin polymerization with activity comparable to CA-4 and Colchicine, its antiproliferative activity is in the sub-micromolar range, whereas CA-4 and Nocodazole exhibit nanomolar potency.[1] This difference may be attributed to factors such as cell permeability and metabolism.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the key assays are provided below.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

Start Start Prepare tubulin solution Prepare tubulin solution Start->Prepare tubulin solution Add test compound Add test compound Prepare tubulin solution->Add test compound Incubate at 37°C Incubate at 37°C Add test compound->Incubate at 37°C Monitor absorbance at 340 nm Monitor absorbance at 340 nm Incubate at 37°C->Monitor absorbance at 340 nm Analyze polymerization curve Analyze polymerization curve Monitor absorbance at 340 nm->Analyze polymerization curve End End Analyze polymerization curve->End Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Incubate for 48-72h Incubate for 48-72h Treat with compound->Incubate for 48-72h Add MTT reagent Add MTT reagent Incubate for 48-72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution Add solubilization solution Incubate for 4h->Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm End End Measure absorbance at 570 nm->End

References

Statistical Validation of the Anti-Proliferative Effects of Novel Thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-cancer agents with improved efficacy and reduced toxicity is a paramount goal in oncological research. Thiazole derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative activity across a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the anti-proliferative effects of select novel thiazole compounds against established anti-cancer agents, supported by experimental data and detailed methodologies for statistical validation.

Comparative Analysis of Anti-Proliferative Activity

The efficacy of anti-cancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following tables summarize the IC50 values of several novel thiazole derivatives compared to standard chemotherapeutic drugs in various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Thiazole Derivative 5b MCF-7 (Breast)0.48 ± 0.03CisplatinMCF-7 (Breast)Not specified
A549 (Lung)0.97 ± 0.135-FluorouracilA549 (Lung)Not specified
Thiazole Derivative 10a PC-3 (Prostate)7 ± 0.6DoxorubicinPC-3 (Prostate)Not specified
MCF-7 (Breast)4 ± 0.2SorafenibMCF-7 (Breast)7 ± 0.3
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16StaurosporineMCF-7 (Breast)6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44StaurosporineHepG2 (Liver)8.4 ± 0.51
Thiazole Derivative 11d A-549 (Lung)0.030ErlotinibA-549 (Lung)0.033
Thiazole Derivative 11f A-549 (Lung)0.027ErlotinibA-549 (Lung)0.033

Data synthesized from multiple sources.[3][4][5][6][7]

Experimental Protocols

Accurate and reproducible experimental design is critical for the statistical validation of the anti-proliferative effects of novel compounds. Below are detailed protocols for two key assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Novel thiazole compounds and reference drugs

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] This can reveal if a compound induces cell cycle arrest.

Materials:

  • Cancer cell lines

  • Novel thiazole compounds and reference drugs

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the thiazole compounds or reference drugs for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[12]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI that has intercalated into the DNA.

  • Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Visualizing Mechanisms and Workflows

Experimental Workflow for Anti-Proliferative Studies

The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Statistical Validation A Cell Line Selection B Compound Treatment (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C D IC50 Determination C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay D->F G Signaling Pathway Analysis (e.g., Western Blot) D->G H Data Analysis (e.g., ANOVA, t-test) D->H E->H F->H G->H I Comparative Analysis H->I

Caption: A generalized workflow for the statistical validation of anti-proliferative compounds.

Targeted Signaling Pathway: Tubulin Polymerization Inhibition

Several novel thiazole derivatives have been shown to exert their anti-proliferative effects by inhibiting tubulin polymerization, a critical process for cell division.[5][7]

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression A α/β-Tubulin Dimers B Microtubule Polymerization A->B GTP D Dynamic Microtubules B->D C Microtubule Depolymerization C->A D->C GDP E Mitotic Spindle Formation D->E F Chromosome Segregation E->F I Mitotic Arrest & Apoptosis E->I G Cell Division F->G H Novel Thiazole Compounds H->B Inhibition

Caption: Inhibition of tubulin polymerization by novel thiazole compounds leading to mitotic arrest.

References

Independent Verification of 2-Aminothiazole-Based Inhibitors: A Comparative Analysis of Dasatinib and Alpelisib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the independently verified mechanisms of action of two prominent 2-aminothiazole-based inhibitors, Dasatinib and Alpelisib. This guide provides a comparative analysis with alternative inhibitors, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This versatile heterocyclic motif is a key component in numerous approved drugs, demonstrating a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] In oncology, 2-aminothiazole-based inhibitors have been successfully developed to target a variety of key signaling molecules implicated in cancer progression, such as protein kinases and lipid kinases.[3][7]

This guide focuses on two exemplary 2-aminothiazole-containing drugs: Dasatinib, a multi-targeted tyrosine kinase inhibitor, and Alpelisib, a selective PI3Kα inhibitor. We will provide an independent verification of their mechanisms of action by comparing their performance against other well-established inhibitors targeting the same signaling pathways. The information is compiled from multiple independent studies to ensure objectivity and robustness.

Dasatinib: A Multi-Kinase Inhibitor Targeting BCR-ABL and SRC Family Kinases

Dasatinib is a potent, second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8] Its mechanism of action centers on the inhibition of the BCR-ABL fusion protein, the hallmark of Ph+ leukemias, and SRC family kinases.[5][9] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[9][10]

Comparative Performance Data

Independent studies and clinical trials have consistently demonstrated the superior potency of Dasatinib compared to the first-generation inhibitor, Imatinib, and its comparable efficacy to other second-generation inhibitors like Nilotinib.

InhibitorTarget(s)IC50 (BCR-ABL, cell-free)Clinical Efficacy (Confirmed Complete Cytogenetic Response in newly diagnosed CML)Reference(s)
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ<1 nM77%[1][11]
ImatinibBCR-ABL, c-KIT, PDGFR~375 nM66%[1][4]
NilotinibBCR-ABL, c-KIT, PDGFR~20-30 nM78-80%[1][11]
Signaling Pathway and Experimental Workflow

Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of BCR-ABL and SRC family kinases, thereby inhibiting the phosphorylation of downstream substrates crucial for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

Dasatinib Inhibition of the BCR-ABL Signaling Pathway.

Start Treat CML cells with Dasatinib vs. Imatinib Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-CrkL, CrkL, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End Compare p-CrkL levels Analysis->End

Experimental Workflow for Western Blot Analysis.
Experimental Protocols

In Vitro BCR-ABL Kinase Inhibition Assay

  • Objective: To determine the IC50 values of Dasatinib and Imatinib against BCR-ABL kinase.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Dilute recombinant human BCR-ABL kinase in the reaction buffer. Prepare a substrate solution containing a biotinylated peptide substrate and ATP.[4]

    • Inhibitor Preparation: Create serial dilutions of Dasatinib and Imatinib in DMSO, followed by further dilution in the reaction buffer.[4]

    • Assay Procedure: Add diluted inhibitors to a 384-well plate. Initiate the kinase reaction by adding the BCR-ABL enzyme and incubate. Add the ATP/substrate solution to start phosphorylation and incubate. Stop the reaction with an EDTA solution.[4]

    • Detection: Use a fluorescence-based method to quantify substrate phosphorylation.

    • Data Analysis: Plot the percentage of kinase inhibition against inhibitor concentration to calculate the IC50 value.

Western Blot for Phospho-CrkL (a BCR-ABL substrate)

  • Objective: To confirm Dasatinib's inhibition of BCR-ABL signaling in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Culture a CML cell line (e.g., K562) and treat with varying concentrations of Dasatinib or Imatinib for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with a primary antibody against phosphorylated CrkL (p-CrkL) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity and normalize p-CrkL levels to total CrkL or a loading control like β-actin.

Alpelisib: An α-Specific PI3K Inhibitor

Alpelisib is a first-in-class, orally bioavailable inhibitor that selectively targets the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K).[12][13] It is approved for the treatment of hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[13][14] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation through PIK3CA mutations is a common driver of tumorigenesis.[12]

Comparative Performance Data

Preclinical and clinical studies have validated the efficacy of Alpelisib, particularly in PIK3CA-mutant cancers, and have compared its performance to other PI3K pathway inhibitors.

InhibitorTarget(s)IC50 (p110α)Clinical Efficacy (Median Progression-Free Survival in PIK3CA-mutant breast cancer)Reference(s)
Alpelisib PI3Kα-selective~5 nM11.0 months[15][16][17]
BuparlisibPan-PI3K~52 nM6.9 months[18]
Taselisibβ-sparing PI3K (α, δ, γ)~1.1 nM7.4 months[15][16]
Signaling Pathway and Experimental Workflow

Alpelisib inhibits the PI3Kα isoform, preventing the phosphorylation of PIP2 to PIP3. This blocks the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (PIK3CA-mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Alpelisib Alpelisib Alpelisib->PI3K

Alpelisib Inhibition of the PI3K/AKT/mTOR Pathway.

Start Seed PIK3CA-mutant cancer cells Treatment Treat with Alpelisib vs. other PI3K inhibitors Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis Normalize to control and calculate GI50 Measure_Luminescence->Data_Analysis End Compare inhibitor potency Data_Analysis->End

Workflow for Cell Viability (CellTiter-Glo®) Assay.
Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

  • Objective: To determine the half-maximal growth inhibition (GI50) of Alpelisib and other PI3K inhibitors in cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed PIK3CA-mutant breast cancer cells (e.g., T47D, MCF7) in a 96-well plate and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with a serial dilution of Alpelisib, Buparlisib, or Taselisib. Include a DMSO-only control.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

    • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

    • Measurement: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the luminescent signal of treated cells to the DMSO control. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 value.

Western Blot for Phospho-AKT

  • Objective: To verify that Alpelisib inhibits the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.

  • Methodology:

    • Cell Culture and Treatment: Culture PIK3CA-mutant cells and treat with Alpelisib or a comparator for 1-2 hours.

    • Cell Lysis and Protein Quantification: Follow the same procedure as described for the Dasatinib Western Blot protocol.

    • SDS-PAGE and Transfer: Separate and transfer proteins as previously described.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated AKT (e.g., at Ser473). Also, probe separate blots or strip and re-probe for total AKT and a loading control.

    • Detection and Analysis: Visualize and quantify the bands as described above to determine the reduction in AKT phosphorylation relative to total AKT.[19]

Conclusion

Independent verification through a multitude of preclinical and clinical studies confirms the mechanisms of action for the 2-aminothiazole-based inhibitors Dasatinib and Alpelisib. Dasatinib is a highly potent inhibitor of BCR-ABL and SRC family kinases, demonstrating superior efficacy over first-generation inhibitors in CML. Alpelisib is a selective PI3Kα inhibitor that provides a significant clinical benefit in PIK3CA-mutated breast cancer, with a more favorable therapeutic window compared to pan-PI3K inhibitors. The provided data and protocols offer a framework for researchers to independently validate these findings and to guide the development of future 2-aminothiazole-based therapeutics.

References

Assessing the Off-Target Effects of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prevalent feature in many biologically active molecules, demonstrating a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine is a member of this class, and understanding its potential for off-target interactions is a critical aspect of its development as a therapeutic agent. While comprehensive public data on the specific off-target profile of this compound is limited, an analysis of structurally similar compounds can provide valuable insights into its potential secondary pharmacology.

This guide presents a comparative analysis of the off-target effects of compounds structurally related to this compound. The data herein is compiled from various public sources and is intended to serve as a reference for understanding the methodologies and potential outcomes of off-target effect profiling.

Comparative Analysis of Off-Target Profiles

To provide a framework for assessing the potential off-target effects of this compound, we will examine data from structurally related thiazole derivatives that have been evaluated for their kinase inhibition profiles and cytotoxicity against various cell lines. The presence of the dimethoxyphenyl group and the 2-aminothiazole core are key structural motifs that will guide the selection of comparable molecules.

Kinase Inhibition Profile

Many 2-aminothiazole derivatives have been investigated as kinase inhibitors.[4] Off-target kinase inhibition is a common liability for this class of compounds. The following table summarizes the kinase inhibition data for representative compounds with structural similarities to this compound. Dasatinib, a well-characterized multi-kinase inhibitor containing a 2-aminothiazole motif, is included for a broader context.[5]

Kinase Target4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (Dasatinib Analog) IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
ABL1Data not available< 11.20.37
ABL1 (T315I)Data not available> 1000> 10002.0
SRCData not available< 11.25.4
LYNData not available< 1< 10-
LCKData not available< 1--
YES1Data not available< 1--
KITData not available5> 100013
PDGFRAData not available16941
PDGFRBData not available139-
VEGFR2Data not available8-1.5
FGFR1Data not available29-2
EGFRData not available> 1000> 1000-

Data for Dasatinib, Bosutinib, and Ponatinib are compiled from publicly available sources. Conditions for each assay may vary.[5]

Cytotoxicity Profile

The cytotoxic effects of thiazole derivatives have been evaluated across various cancer cell lines. This data can allude to potential off-target effects leading to cellular toxicity. The table below presents the half-maximal inhibitory concentration (IC50) values for several thiazole-containing compounds against different human cancer cell lines.

CompoundCell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (Gastric Cancer)0.36
A549 (Lung Cancer)0.52
HeLa (Cervical Cancer)0.86
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b)NUGC (Gastric Cancer)Data not available
HR (Gastric Cancer)Data not available
DLD1 (Colon Cancer)Data not available
HA22T (Liver Cancer)Data not available
HEPG2 (Liver Cancer)Data not available
MCF7 (Breast Cancer)Data not available
HONE1 (Nasopharyngeal Carcinoma)Data not available
1,3,4-Thiadiazole derivative (4h)HTC-116 (Colon Carcinoma)2.03 ± 0.72
HepG-2 (Hepatocellular Carcinoma)2.17 ± 0.83

Note: The specific activities and off-target profiles are highly dependent on the full chemical structure of the molecule.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to assess off-target effects.

In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Kinase Reaction:

  • A reaction mixture is prepared containing the kinase, a suitable substrate (peptide or protein), and a buffer solution.
  • The test compound, such as a this compound analog, is added at various concentrations. A DMSO control serves as a reference for uninhibited kinase activity.[5]
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]

2. Termination of Kinase Reaction and ATP Depletion:

  • An equal volume of ADP-Glo™ Reagent is added to each reaction well to terminate the kinase reaction and deplete any remaining ATP.[5]
  • The mixture is incubated for 40 minutes at room temperature.[5]

3. ADP to ATP Conversion and Signal Detection:

  • Kinase Detection Reagent is added to each well. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP.
  • The newly synthesized ATP is then utilized in a luciferase/luciferin reaction to produce a luminescent signal.[5]
  • The mixture is incubated for 30-60 minutes at room temperature.[5]

4. Data Acquisition and Analysis:

  • Luminescence is measured using a plate-reading luminometer.
  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.[5]
  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

1. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compound is dissolved in DMSO and then diluted to various concentrations in the cell culture medium.
  • The culture medium is replaced with the medium containing the test compound, and the cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
  • The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Signaling Pathways and Workflows

Diagrams generated using Graphviz can help to visualize complex biological processes and experimental designs.

cluster_0 In Vitro Kinase Assay Workflow Kinase & Substrate Kinase & Substrate Kinase Reaction Kinase Reaction Kinase & Substrate->Kinase Reaction Test Compound Test Compound Test Compound->Kinase Reaction ATP ATP ATP->Kinase Reaction ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Stop Reaction Deplete ATP Luminescence Detection Luminescence Detection ADP-Glo Reagent->Luminescence Detection Convert ADP to ATP Generate Light Data Analysis Data Analysis Luminescence Detection->Data Analysis Measure Signal

Caption: Workflow for in vitro kinase selectivity profiling.

cluster_1 Simplified BCR-ABL Signaling Pathway BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 RAS RAS BCR-ABL->RAS PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT Proliferation Proliferation STAT5->Proliferation RAS->Proliferation Survival Survival PI3K/AKT->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (CAS No. 94497-51-5), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Based on its GHS classification, this compound is considered hazardous. It is harmful if swallowed and causes serious eye damage[1]. Therefore, it must be disposed of as hazardous chemical waste. Improper disposal can lead to significant health risks and environmental contamination.

Hazard and Chemical Identification

A clear understanding of the compound's properties is the first step in safe handling and disposal.

ParameterValue
Chemical Name This compound
CAS Number 94497-51-5
Molecular Formula C₁₁H₁₂N₂O₂S
GHS Hazard Codes H302, H318
Hazard Statement Harmful if swallowed, Causes serious eye damage[1]
Signal Word Danger[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.

  • Body Protection: A laboratory coat is required to protect against skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in solid form and as part of a liquid solution.

1. Waste Identification and Segregation:

  • Solid Waste: This includes any unused or expired this compound, as well as any materials contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or absorbent materials used for spills).

  • Liquid Waste: This includes any solutions containing dissolved this compound.

  • Segregation: It is crucial to segregate this waste stream from other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials.

2. Waste Containment:

  • Solid Waste: Carefully place all solid waste into a designated, sealable, and chemically compatible hazardous waste container. Ensure the container is made of a material like high-density polyethylene.

  • Liquid Waste: Collect all liquid waste in a separate, leak-proof, and clearly labeled hazardous liquid waste container.

  • Container Management: All waste containers must be kept securely closed when not in use.

3. Labeling:

The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The CAS number: "94497-51-5".

  • The primary hazards (e.g., "Toxic," "Corrosive").

  • The date when the waste was first added to the container.

4. Storage:

Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. This area should be well-ventilated.

5. Final Disposal:

  • Contact EHS: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash[2][3]. This can lead to environmental damage and is a regulatory violation.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Notify all personnel in the immediate area of the spill and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, contact your institution's EHS department.

  • Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.

  • Reporting: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Waste Generation is_waste Is the material waste? start->is_waste waste_type Identify Waste Type is_waste->waste_type Yes not_waste Continue to use following safety protocols is_waste->not_waste No solid_waste Solid Waste (Pure compound, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

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4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.